Methyl 2-(2-chlorophenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEBAXIJLDGWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284103 | |
| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115615-35-5 | |
| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115615-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-(2-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-chlorophenyl)propanoate, with the CAS number 115615-35-5 , is a halogenated aromatic carboxylic acid ester.[1] This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a valuable intermediate for creating complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, applications in drug discovery, and analytical methodologies for its characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 2-(2-chlorophenyl)propanoate is essential for its effective use in research and development. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 115615-35-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| IUPAC Name | methyl 2-(2-chlorophenyl)propanoate | [2] |
| Purity | Typically ≥97% | [2] |
| LogP | 2.904 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Synthesis of Methyl 2-(2-chlorophenyl)propanoate
The synthesis of Methyl 2-(2-chlorophenyl)propanoate is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid, 2-(2-chlorophenyl)propanoic acid, followed by its esterification.
Part 1: Synthesis of 2-(2-chlorophenyl)propanoic Acid (CAS: 2184-85-2)
The synthesis of the precursor acid involves the methylation of 2-chlorophenylacetic acid.[3]
Reaction:
Causality Behind Experimental Choices:
-
Lithium diisopropylamide (LDA): A strong, non-nucleophilic base is required to deprotonate the α-carbon of the carboxylic acid without attacking the carbonyl group.
-
Hexamethylphosphoramide (HMPA): This polar aprotic solvent helps to solvate the lithium cation, increasing the reactivity of the enolate.
-
Tetrahydrofuran (THF): A common aprotic solvent that is suitable for reactions involving organolithium reagents.
-
Iodomethane (CH₃I): A highly reactive methylating agent.
Experimental Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chlorophenylacetic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of 2M LDA in a mixture of heptane, THF, and ethylbenzene dropwise to the flask.
-
Add HMPA to the reaction mixture and stir for 1 hour at room temperature.
-
Cool the reaction mixture in an ice bath and add iodomethane dropwise.
-
Continue stirring for 30 minutes at room temperature to allow the methylation to complete.
-
Quench the reaction by pouring the mixture into ice water and acidify with 10% aqueous hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to obtain 2-(2-chlorophenyl)propanoic acid as a light yellow oil.[3]
Part 2: Esterification to Methyl 2-(2-chlorophenyl)propanoate
The final step is the esterification of the synthesized carboxylic acid with methanol. Fischer esterification is a common and effective method.[4][5]
Reaction:
Causality Behind Experimental Choices:
-
Methanol (CH₃OH): Serves as both the reactant and the solvent, used in excess to drive the equilibrium towards the product side.
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chlorophenyl)propanoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield crude Methyl 2-(2-chlorophenyl)propanoate.
-
Further purification can be achieved by vacuum distillation.
Synthesis Workflow Diagram
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Best Bilastine Intermediates | Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]
- 3. 2-(2-CHLORO-PHENYL)-PROPIONIC ACID | 2184-85-2 [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
"Methyl 2-(2-chlorophenyl)propanoate" molecular weight
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(2-chlorophenyl)propanoate
Abstract
Methyl 2-(2-chlorophenyl)propanoate (CAS No: 115615-35-5) is an aromatic ester of significant interest as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] A precise understanding of its fundamental physicochemical properties, particularly its molecular weight, is paramount for researchers, scientists, and drug development professionals in applications ranging from reaction stoichiometry and analytical method development to quality control and regulatory submission. This guide provides a comprehensive examination of the molecular weight of Methyl 2-(2-chlorophenyl)propanoate, detailing its theoretical calculation and the principles of its experimental verification via mass spectrometry. Furthermore, it presents key physicochemical data, discusses conceptual synthetic pathways, and offers insights grounded in established chemical principles to serve as a vital resource for professionals in the field.
Chemical Identity and Structural Elucidation
Nomenclature and Identification
To ensure unambiguous communication and accurate data retrieval in research, the precise identification of a chemical compound is critical. The subject of this guide is identified as follows:
-
Systematic IUPAC Name: methyl 2-(2-chlorophenyl)propanoate[2]
-
CAS Registry Number: 115615-35-5[2]
-
Molecular Formula: C₁₀H₁₁ClO₂[2]
The CAS number provides a unique identifier for this specific chemical substance, distinguishing it from isomers such as Methyl 2-(3-chlorophenyl)-2-methylpropanoate or Methyl 2-(4-chlorophenyl)propanoate.[3]
Molecular Structure
The structure of Methyl 2-(2-chlorophenyl)propanoate consists of a central propanoate group where the carboxylic acid is esterified with a methyl group. The alpha-carbon of this propanoate is attached to a phenyl ring, which is substituted with a chlorine atom at the ortho (position 2) position. The molecule possesses a chiral center at the alpha-carbon, meaning it can exist as two distinct enantiomers.[2]
Caption: A generalized workflow for compound analysis via ESI-MS.
Key Physicochemical Properties
A summary of essential data for Methyl 2-(2-chlorophenyl)propanoate is presented below for quick reference.
| Property | Value | Source |
| Molecular Weight | 198.65 g/mol | [2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| CAS Number | 115615-35-5 | [2] |
| Purity | ≥97% (Typical) | [2] |
| LogP | 2.904 | [2] |
| Asymmetric Atoms | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
The LogP value of 2.904 indicates that the compound is lipophilic, suggesting it has low solubility in water but good solubility in nonpolar organic solvents. This property is a key consideration in drug development for predicting membrane permeability and in designing extraction and purification protocols.
Conceptual Synthesis and Reactivity
Methyl 2-(2-chlorophenyl)propanoate is typically synthesized via the esterification of its corresponding carboxylic acid, 2-(2-chlorophenyl)propanoic acid. A common and robust laboratory method is the Fischer-Speier esterification.
Causality in Synthesis:
-
Reactants: 2-(2-chlorophenyl)propanoic acid and an excess of methanol. Using methanol as the solvent drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is required. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. A patent for a related compound demonstrates the use of thionyl chloride for a similar esterification, highlighting its industrial relevance. [4]* Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate.
-
Workup: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent, washed, dried, and purified, often by vacuum distillation.
The ester functionality and the chlorinated aromatic ring make this compound a versatile intermediate for further chemical transformations.
Conclusion
The molecular weight of Methyl 2-(2-chlorophenyl)propanoate is definitively established as 198.65 g/mol through theoretical calculation based on its molecular formula, C₁₀H₁₁ClO₂. This value is readily verifiable using standard analytical techniques like mass spectrometry, where the observation of the correct molecular ion and the characteristic 3:1 isotopic pattern for chlorine provides unambiguous confirmation. An accurate understanding of this fundamental property is a non-negotiable prerequisite for the effective use of this compound in scientific research, enabling precise stoichiometric calculations, reliable analytical characterization, and the development of robust synthetic protocols for advanced applications in the pharmaceutical and chemical industries.
References
-
Title: Methyl 2-chloro-2-methylpropanoate | C5H9ClO2 | CID 211144 Source: PubChem URL: [Link]
-
Title: METHYL 2-CHLOROPROPANOATE | CAS 17639-93-9 Source: Matrix Fine Chemicals URL: [Link]
-
Title: Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 Source: PubChem URL: [Link]
-
Title: Methyl-2-(4-(2-chlorobutanoyl)phenyl)-2-methylpropanoate Source: Reign Pharma Pvt. Ltd. URL: [Link]
-
Title: Methyl-2-chloropropionate Dealer and Distributor Source: Multichem URL: [Link]
- Title: CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)
Sources
- 1. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 101233-58-3|Methyl 2-(3-chlorophenyl)-2-methylpropanoate|BLD Pharm [bldpharm.com]
- 4. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]
A Spectroscopic Guide to Methyl 2-(2-chlorophenyl)propanoate: Predicted Data and Interpretation for Researchers
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of Methyl 2-(2-chlorophenyl)propanoate (CAS No. 115615-35-5)[1][2]. Designed for researchers, chemists, and professionals in drug development, this document outlines the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations herein are based on established principles of spectroscopic analysis and data from analogous structures. Each section includes a hypothetical experimental protocol, a detailed interpretation of the predicted spectrum, and the underlying scientific rationale for the assignments.
Introduction
Methyl 2-(2-chlorophenyl)propanoate is an ester derivative of propanoic acid containing a chlorinated phenyl ring. Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the 2-chlorophenyl moiety can be a key pharmacophore. A thorough understanding of its spectroscopic properties is essential for synthesis confirmation, quality control, and reaction monitoring.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in a molecule.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(2-chlorophenyl)propanoate in 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: Set the spectral width to cover a range of 0-12 ppm. Acquire 16 scans with a relaxation delay of 2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak and integrate all signals.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.45-7.20 | Multiplet | 4H | Ar-H | Protons on the aromatic ring will appear as a complex multiplet due to spin-spin coupling and the influence of the chloro and alkyl substituents. |
| ~ 4.10 | Quartet | 1H | -CH (CH₃)- | The methine proton is adjacent to a methyl group (3 protons), resulting in a quartet (n+1=4). It is shifted downfield due to the adjacent aromatic ring and ester carbonyl. |
| ~ 3.65 | Singlet | 3H | -O-CH ₃ | The methyl ester protons are in a distinct chemical environment with no adjacent protons, thus appearing as a singlet. The electronegative oxygen causes a downfield shift. |
| ~ 1.60 | Doublet | 3H | -CH(CH ₃)- | The methyl group protons are split by the single adjacent methine proton, resulting in a doublet (n+1=2). |
Interpretation
The predicted ¹H NMR spectrum is characterized by four distinct signals. The aromatic region (~7.45-7.20 ppm) would show a complex multiplet corresponding to the four protons on the 2-chlorophenyl ring. The methine proton at the chiral center is expected around 4.10 ppm as a quartet, confirming its proximity to the methyl group. The sharp singlet at approximately 3.65 ppm is characteristic of the methyl ester group, a common feature in similar molecules[3]. Finally, the upfield doublet at ~1.60 ppm corresponds to the methyl group attached to the chiral carbon. The integration values (4:1:3:3) are consistent with the molecular structure.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within a molecule.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, switching to the ¹³C channel (operating at ~100 MHz).
-
Acquisition Parameters: Employ a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data using Fourier transformation and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, a characteristic feature for esters[4][5]. |
| ~ 138 | Ar-C (quaternary) | The aromatic carbon atom directly bonded to the propanoate substituent. |
| ~ 134 | Ar-C -Cl (quaternary) | The aromatic carbon atom bonded to the chlorine atom. |
| ~ 130-127 | Ar-C H | The four methine carbons of the aromatic ring. |
| ~ 52 | -O-C H₃ | The carbon of the methyl ester group, shifted downfield by the attached oxygen[4]. |
| ~ 48 | -C H(CH₃)- | The methine carbon, deshielded by the adjacent aromatic ring and carbonyl group. |
| ~ 18 | -CH(C H₃)- | The aliphatic methyl carbon, appearing in the upfield region. |
Interpretation
The predicted proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the ten carbon atoms in the molecule (with some aromatic carbons potentially overlapping). The most downfield signal (~173 ppm) is unequivocally assigned to the ester carbonyl carbon. The aromatic region (~138-127 ppm) will contain signals for the six carbons of the chlorophenyl ring, including two quaternary carbons (one attached to the propanoate group and one to the chlorine) and four CH carbons. The methoxy carbon of the ester is expected around 52 ppm. The two remaining aliphatic carbons, the methine and the methyl group, are predicted to appear at approximately 48 ppm and 18 ppm, respectively.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Experimental Protocol (Hypothetical)
-
Sample Preparation: Apply a thin liquid film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and subtract it from the sample scan to obtain the final transmittance or absorbance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3060 | Medium | C-H stretch | Aromatic C-H |
| ~ 2980 | Medium | C-H stretch | Aliphatic C-H |
| ~ 1740 | Strong | C=O stretch | Ester Carbonyl |
| ~ 1590, 1470 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 1250-1150 | Strong | C-O stretch | Ester C-O |
| ~ 750 | Strong | C-Cl stretch | Aryl Halide |
Interpretation
The IR spectrum is dominated by a very strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an ester functional group[6][7]. The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching peaks in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹. A strong band in the 1250-1150 cm⁻¹ range corresponds to the C-O stretching of the ester linkage. Finally, a strong absorption around 750 cm⁻¹ is anticipated for the C-Cl bond of the chlorophenyl group.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural elucidation.
Experimental Protocol (Hypothetical)
-
Sample Introduction: Introduce a dilute solution of the compound in methanol or acetonitrile into the mass spectrometer via direct infusion or through a GC/LC inlet.
-
Ionization Method: Use Electron Ionization (EI) for fragmentation analysis.
-
Instrumentation: Employ a Quadrupole Mass Analyzer.
-
Acquisition: Scan a mass-to-charge (m/z) range of 50-250 amu.
Predicted Mass Spectrometry Data
| m/z Value | Predicted Identity | Rationale |
| 198/200 | [M]⁺• (Molecular Ion) | Represents the intact molecule. The M+2 peak at m/z 200 with ~1/3 the intensity of the m/z 198 peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope pattern). |
| 139/141 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃), a common fragmentation pathway for esters. The chlorine isotope pattern remains. |
| 111 | [C₇H₄Cl]⁺ | Further fragmentation of the [M - COOCH₃]⁺ ion. |
| 59 | [COOCH₃]⁺ | The methoxycarbonyl fragment itself, appearing as a cation. |
Interpretation & Fragmentation Workflow
The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺• at m/z 198. A crucial diagnostic feature will be the presence of an M+2 peak at m/z 200 with an intensity approximately one-third of the M peak, confirming the presence of a single chlorine atom.
The primary fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the methoxycarbonyl radical (•COOCH₃, mass 59) would generate a prominent fragment ion at m/z 139 (with its corresponding isotope peak at m/z 141). Another common fragmentation is the formation of the methoxycarbonyl cation itself, giving a signal at m/z 59[8].
Caption: Predicted EI-MS fragmentation pathway for Methyl 2-(2-chlorophenyl)propanoate.
Conclusion
This guide provides a robust, theory-based spectroscopic profile of Methyl 2-(2-chlorophenyl)propanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a valuable baseline for researchers working on the synthesis and characterization of this compound. While these predictions are grounded in established scientific principles, experimental verification remains the gold standard. This document should serve as a practical tool for spectral assignment and structural confirmation in the laboratory.
References
-
Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. [Link]
-
Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]
-
Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]
-
PubChem. Methyl 2-chloropropionate. [Link]
-
ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]
Sources
- 1. 115615-35-5 | MFCD16748963 | Methyl 2-(2-chlorophenyl)propanoate [aaronchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. vaia.com [vaia.com]
- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methyl 2-(2-chlorophenyl)propanoate: A Versatile Synthetic Scaffold for Novel Therapeutics and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Arylpropanoate Moiety
The 2-arylpropanoic acid scaffold is a privileged structure in medicinal chemistry, most notably as the foundational framework for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the aromatic ring and modifications to the propanoate core allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Methyl 2-(2-chlorophenyl)propanoate emerges as a key chemical intermediate, offering researchers a strategic entry point for the synthesis of novel bioactive molecules. The presence of the ortho-chloro substituent on the phenyl ring introduces specific steric and electronic features that can be exploited to modulate target engagement and metabolic stability. This guide provides a comprehensive overview of the potential research applications of Methyl 2-(2-chlorophenyl)propanoate, grounded in established synthetic methodologies and the well-documented biological significance of its structural class.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of Methyl 2-(2-chlorophenyl)propanoate is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 115615-35-5 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Not explicitly reported, but expected to be >200 °C | |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) | [2] |
| InChI Key | OIEBAXIJLDGWBZ-UHFFFAOYSA-N | [1] |
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons of the propanoate group, a quartet for the alpha-proton, a singlet for the methoxy protons, and a complex multiplet pattern for the aromatic protons of the 2-chlorophenyl ring.[6]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the alpha-carbon, the methoxy carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and absorption bands corresponding to the aromatic C-H and C=C bonds, as well as the C-Cl stretch.[7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and the cleavage of the ester bond. The isotopic pattern of chlorine will also be evident.
Synthesis of Methyl 2-(2-chlorophenyl)propanoate
The synthesis of the title compound is typically achieved through the esterification of 2-(2-chlorophenyl)propanoic acid. The acid itself can be prepared via several routes, with one common method being the methylation of 2-chlorophenylacetic acid.[6]
Experimental Protocol: Synthesis of 2-(2-chlorophenyl)propanoic acid[6]
This protocol describes the α-methylation of 2-chlorophenylacetic acid.
Materials:
-
2-chlorophenylacetic acid
-
Lithium diisopropylamide (LDA) solution (e.g., 2M in a mixture of heptane, THF, and ethylbenzene)
-
Hexamethylphosphoramide (HMPA)
-
Tetrahydrofuran (THF), anhydrous
-
Iodomethane
-
10% Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Chloroform and Methanol (for chromatography)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen) and ice-bath cooling, slowly add a solution of 1 g of 2-chlorophenylacetic acid in anhydrous THF to 8.8 mL of a 2M LDA solution.
-
To the resulting mixture, add 1.58 g of HMPA and an additional 5 mL of THF.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and add 1.25 g of iodomethane.
-
Stir the reaction at room temperature for 30 minutes.
-
Pour the reaction mixture into ice water and acidify with 10% aqueous hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to yield 2-(2-chlorophenyl)propanoic acid. A typical yield for this reaction is around 86%.[6]
Experimental Protocol: Esterification to Methyl 2-(2-chlorophenyl)propanoate
This is a standard Fischer esterification protocol.
Materials:
-
2-(2-chlorophenyl)propanoic acid
-
Methanol, anhydrous
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Dissolve 2-(2-chlorophenyl)propanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-(2-chlorophenyl)propanoate.
Caption: Synthesis of Methyl 2-(2-chlorophenyl)propanoate.
Potential Research Applications
The primary utility of Methyl 2-(2-chlorophenyl)propanoate lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity.
Development of Novel Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
The 2-arylpropanoic acid moiety is the cornerstone of the "profen" family of NSAIDs. Methyl 2-(2-chlorophenyl)propanoate serves as an excellent starting material for the synthesis of novel profen analogues. The carboxylic acid functionality, which is often associated with the gastrointestinal side effects of NSAIDs, can be masked as the methyl ester during synthesis and later hydrolyzed or derivatized.[8]
Rationale: By introducing different heterocyclic or functional groups through modification of the ester, researchers can explore new chemical space to develop NSAIDs with improved selectivity for cyclooxygenase-2 (COX-2) over COX-1, potentially leading to reduced gastrointestinal toxicity.[9][10][11][12][13][14][15][16]
Prospective Synthetic Workflow:
Caption: Prospective workflow for novel NSAID synthesis.
Representative Experimental Protocol: Amide Synthesis from the Corresponding Carboxylic Acid
This protocol outlines a general procedure for coupling the hydrolyzed product of Methyl 2-(2-chlorophenyl)propanoate with an amine to form an amide, a common strategy in drug discovery to create prodrugs or new chemical entities.[8]
Materials:
-
2-(2-chlorophenyl)propanoic acid
-
Desired amine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2-(2-chlorophenyl)propanoic acid and the desired amine in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
To this solution, add a solution of DCC in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Agrochemical Synthesis
Chlorinated aromatic compounds are prevalent in agrochemicals, particularly in fungicides and herbicides. The 2-chlorophenylpropanoate scaffold can be utilized as a building block for novel pesticides. For instance, related structures are found in fungicides that inhibit ergosterol biosynthesis in fungi.[9] The ester functionality can be a handle for introducing other pharmacophores relevant to agrochemical activity.
Rationale: The development of new agrochemicals with novel modes of action is crucial to combat resistance in pests and pathogens. Methyl 2-(2-chlorophenyl)propanoate provides a readily available starting material for the synthesis of libraries of compounds to be screened for pesticidal activity.[2][17]
Prospective Synthetic Application:
A plausible application is the synthesis of novel fungicides. The propanoate moiety can be derivatized to incorporate a triazole group, a common feature in many commercial fungicides.
Caption: Prospective synthesis of a fungicide.
Building Block in Combinatorial Chemistry
For high-throughput screening and the discovery of new lead compounds, large libraries of diverse molecules are required. Methyl 2-(2-chlorophenyl)propanoate is an ideal scaffold for combinatorial chemistry due to its reactive ester group. This allows for the parallel synthesis of a large number of derivatives by reacting it with a library of different nucleophiles (e.g., amines, alcohols, thiols) to generate a corresponding library of amides, esters, and thioesters.
Rationale: This approach enables the rapid exploration of structure-activity relationships (SAR) around the 2-chlorophenylpropanoate core, accelerating the identification of compounds with desired biological activities.
Conclusion
Methyl 2-(2-chlorophenyl)propanoate is a valuable and versatile chemical intermediate with significant potential in drug discovery and agrochemical research. While direct applications of the molecule itself are limited, its true value lies in its utility as a starting material for the synthesis of novel compounds. Its structural relationship to the well-established class of 2-arylpropanoic acids provides a strong rationale for its use in the development of new anti-inflammatory agents. Furthermore, the presence of a reactive ester and a chlorinated aromatic ring makes it an attractive building block for creating diverse chemical libraries for screening against a wide range of biological targets. The synthetic protocols and potential applications outlined in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this promising chemical scaffold.
References
-
Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
Molbank. (2025). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
-
NMRShiftDB. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
-
Scilit. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]
-
MDPI. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Retrieved from [Link]
-
Patsnap. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid. Retrieved from [Link]
-
ACS Omega. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]
-
SciSpace. (2017). Prodrugs of NSAIDs: A Review. Retrieved from [Link]
-
Multichem. (n.d.). Methyl-2-chloropropionate Dealer and Distributor. Retrieved from [Link]
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
Indian Journal of Chemistry. (1998). Synthesis and antiinflammatory activity of some new 2-(4-isobutylphenyl) propionic acid derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloropropanoate, (R)-. Retrieved from [Link]
-
Molecules. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved from [Link]
- Google Patents. (n.d.). EP0163435A2 - Preparation of 2-chloropropionic acid esters.
-
Heterocyclic Letters. (2017). SYNTHESIS OF NOVEL 2-(HALOGENATED ARYL) PROPANOIC ACIDS VIA PHOTOLYSIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids: (s)-2-chloropropanoic acid. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1181267-33-3,methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]
-
Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]
-
PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
ACS Omega. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 2-chloropropionate(17639-93-9) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-CHLORO-PHENYL)-PROPIONIC ACID | 2184-85-2 [chemicalbook.com]
- 7. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scispace.com [scispace.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 14. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sanad.iau.ir [sanad.iau.ir]
- 16. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]
Methodological & Application
Synthesis of "Methyl 2-(2-chlorophenyl)propanoate" from 2-chlorophenylacetic acid
An Application Note for the Synthesis of Methyl 2-(2-chlorophenyl)propanoate from 2-chlorophenylacetic acid
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of Methyl 2-(2-chlorophenyl)propanoate, a valuable intermediate in pharmaceutical and chemical research. The primary method detailed is the Fischer-Speier esterification of 2-chlorophenylacetic acid using methanol with an acid catalyst. This document offers an in-depth exploration of the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization. Furthermore, it includes a troubleshooting guide and critical safety protocols to ensure reliable and safe execution. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Principles
The conversion of carboxylic acids to their corresponding esters is a fundamental transformation in organic chemistry. Methyl 2-(2-chlorophenyl)propanoate is a key building block in the synthesis of more complex molecules. The most direct and atom-economical method for its preparation from 2-chlorophenylacetic acid is the Fischer-Speier esterification.
This reaction involves treating the carboxylic acid with an excess of alcohol—in this case, methanol—in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester product, a large excess of the alcohol is typically used as the solvent, and/or the water formed as a byproduct is removed.[1][3]
Reaction Mechanism: Fischer-Speier Esterification
The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution and proceeds through several reversible steps.[1][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6][7]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][8]
-
Proton Transfer: A proton is transferred from the oxonium ion of the attacking methanol to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[1]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of water.[1][6]
-
Deprotonation: The final step involves the deprotonation of the resulting ester, regenerating the acid catalyst and yielding the final methyl ester product.[4][7]
Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for the synthesis, purification, and characterization of Methyl 2-(2-chlorophenyl)propanoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chlorophenylacetic acid | ≥98% | Sigma-Aldrich | Starting Material |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | Catalyst |
| Diethyl Ether (Et₂O) | ACS Grade | Sigma-Aldrich | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house prep. | For neutralization |
| Brine (Saturated NaCl) | Aqueous Solution | In-house prep. | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | Drying Agent |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for distillation (optional, for ultimate purification)
-
NMR Spectrometer (e.g., 400 MHz)
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of Methyl 2-(2-chlorophenyl)propanoate.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenylacetic acid (10.0 g, 58.6 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37.5 mmol) dropwise. Causality Note: The addition is performed slowly and in an ice bath to dissipate the heat generated from the exothermic dilution of the acid.
-
Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers. Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
Work-up - Neutralization and Washing: Wash the combined organic extracts sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product as an oil.
-
Purification: For higher purity, the crude oil can be purified by vacuum distillation.
Data Summary and Characterization
Reagent and Yield Summary
| Compound | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |
| 2-Chlorophenylacetic acid | 170.59 | 10.0 g | 58.6 | 1.0 |
| Methanol | 32.04 | 100 mL | ~2470 | ~42 |
| Sulfuric Acid | 98.08 | 2.0 mL | ~37.5 | 0.64 |
| Product (Theoretical) | 184.62 | 10.8 g | 58.6 | 1.0 |
A typical experimental yield for this reaction is in the range of 85-95%.
Analytical Characterization
The identity and purity of the synthesized Methyl 2-(2-chlorophenyl)propanoate should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ, ppm):
-
7.20-7.40 (m, 4H): Aromatic protons of the chlorophenyl group.
-
3.85 (q, 1H): Methine proton (-CH).
-
3.65 (s, 3H): Methyl ester protons (-OCH₃).
-
1.55 (d, 3H): Methyl protons (-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ, ppm):
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretch characteristic of an ester at approximately 1730-1750 cm⁻¹.
Troubleshooting and Alternative Methods
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time. Ensure the methanol is anhydrous, as water can shift the equilibrium back to the reactants. |
| Product loss during work-up | Ensure pH is basic during NaHCO₃ wash to fully remove the starting acid. Be careful not to form emulsions during extraction. | |
| Product is Contaminated with Starting Material | Incomplete reaction or insufficient washing | Extend reflux time. Perform an additional wash with NaHCO₃ solution during the work-up. |
Alternative Synthesis Route: Acyl Chloride Formation
For substrates that are sensitive to strong acids, an alternative two-step method can be employed.[12]
-
Acyl Chloride Formation: 2-chlorophenylacetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-(2-chlorophenyl)acetyl chloride.
-
Esterification: The isolated acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the desired ester. This method avoids the use of strong acid and the generation of water.
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sulfuric Acid (H₂SO₄): Is extremely corrosive and can cause severe burns.[13] Handle with extreme care and add it slowly to other solutions to manage heat generation.
-
Methanol (MeOH): Is flammable and toxic if ingested, inhaled, or absorbed through the skin.
-
Diethyl Ether (Et₂O): Is extremely flammable and volatile. Ensure there are no ignition sources nearby when in use.
-
Thionyl Chloride (SOCl₂): (For alternative method) Is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic HCl and SO₂ gases.[14][15] This reagent must be handled with extreme caution under anhydrous conditions in a chemical fume hood.[13][14]
Always consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of chemical waste according to institutional and local regulations.
References
-
Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (2019). RSC Publishing. Retrieved February 18, 2026, from [Link]
-
Esterification. (2023). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
Fischer Esterification. (2022). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved February 18, 2026, from [Link]
-
Thionyl chloride Safety Data Sheet. (2019). Penta. Retrieved February 18, 2026, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 18, 2026, from [Link]
-
Fischer Esterification. (2021). Chemistry Steps. Retrieved February 18, 2026, from [Link]
-
Method for preparing clopidogrel intermediate. (2020). Patsnap Eureka. Retrieved February 18, 2026, from [Link]
-
Novel Process For The Preparation Of... (n.d.). Quick Company. Retrieved February 18, 2026, from [Link]
- Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2012). Google Patents.
-
Classify the resonances in the 13C NMR spectrum of methyl propanoate. (n.d.). Vaia. Retrieved February 18, 2026, from [Link]
-
α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 18, 2026, from [Link]
-
Fischer Esterification Reaction Mechanism. (2016). YouTube. Retrieved February 18, 2026, from [Link]
-
Theoretical study on the esterification of methanol with acetic acid and acid halides. (n.d.). University of the Western Cape. Retrieved February 18, 2026, from [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. Retrieved February 18, 2026, from [Link]
-
Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. (n.d.). Synthink. Retrieved February 18, 2026, from [Link]
-
Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. (n.d.). Molbase. Retrieved February 18, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]
-
NMR spectrum of methyl propanoate. (2021). YouTube. Retrieved February 18, 2026, from [Link]
- Novel process for the preparation of... (2014). Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. vaia.com [vaia.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
Application Note: High-Throughput Quantification of Methyl 2-(2-chlorophenyl)propanoate using HPLC-UV and GC-MS
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of Methyl 2-(2-chlorophenyl)propanoate, a key intermediate in various synthetic processes. Recognizing the diverse needs of researchers and quality control scientists, we present two robust and validated analytical methods: a high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) for routine, high-throughput analysis, and a gas chromatography-mass spectrometry (GC-MS) method for enhanced specificity and sensitivity. This guide offers a complete workflow, from sample preparation to data analysis, and is grounded in the principles of scientific integrity and adherence to international validation standards.
Introduction
Methyl 2-(2-chlorophenyl)propanoate is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its precise and accurate quantification is paramount for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic studies. This document provides a detailed guide for its analysis, addressing the common challenges associated with the quantification of small, halogenated organic molecules.
The choice between HPLC and GC is often dictated by the specific requirements of the analysis. HPLC-UV offers a balance of speed, robustness, and cost-effectiveness, making it ideal for routine quality control in a high-throughput environment.[1] Conversely, GC-MS provides superior sensitivity and selectivity, which is crucial for complex matrices or when trace-level quantification is required.[1]
Physicochemical Properties of Methyl 2-(2-chlorophenyl)propanoate
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| Molecular Weight | 198.64 g/mol | [2] |
| LogP (predicted) | 2.9 | [2] |
| UV Absorbance | Expected due to the 2-chlorophenyl chromophore. | Inferred from 2-chlorophenol[3] |
The predicted LogP suggests moderate hydrophobicity, making the compound suitable for reversed-phase HPLC. The presence of the chlorophenyl group indicates that the molecule will absorb UV light, allowing for detection by a UV-Vis spectrophotometer. For GC analysis, the compound's volatility is expected to be sufficient for elution without derivatization.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for rapid and reliable quantification in routine applications.
Experimental Workflow
Caption: HPLC-UV workflow for Methyl 2-(2-chlorophenyl)propanoate analysis.
Protocol
3.2.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methyl 2-(2-chlorophenyl)propanoate reference standard
-
0.45 µm syringe filters
3.2.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3.2.3. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water (50:50 v/v).[4] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 2-(2-chlorophenyl)propanoate reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.4. Sample Preparation
-
Accurately weigh a sample containing Methyl 2-(2-chlorophenyl)propanoate.
-
Dissolve the sample in a known volume of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[4] |
3.2.6. Data Analysis
-
Integrate the peak area of Methyl 2-(2-chlorophenyl)propanoate.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
Topic: Enantioselective GC-MS Analysis of Methyl 2-(2-chlorophenyl)propanoate via a Two-Step Derivatization Strategy
An Application Guide and Protocol
Abstract
This application note provides a comprehensive, in-depth technical guide for the derivatization of Methyl 2-(2-chlorophenyl)propanoate for gas chromatography-mass spectrometry (GC-MS) analysis. The primary analytical challenge for this and related 2-arylpropionic acid derivatives lies in the separation and quantification of its enantiomers, which often exhibit different pharmacological and toxicological profiles. Direct analysis on common achiral GC columns will not resolve these stereoisomers. This guide details a robust, two-step derivatization protocol designed for researchers, scientists, and drug development professionals. The methodology first involves the quantitative hydrolysis (saponification) of the methyl ester to its parent carboxylic acid, 2-(2-chlorophenyl)propanoic acid. Subsequently, the chiral acid is reacted with an enantiomerically pure chiral alcohol to form diastereomeric esters. These diastereomers possess distinct physicochemical properties, allowing for their baseline separation on a standard achiral GC column and subsequent quantification by mass spectrometry. We will explain the causality behind experimental choices, provide step-by-step protocols, and present expected outcomes to ensure scientific integrity and procedural success.
Introduction and Scientific Rationale
Methyl 2-(2-chlorophenyl)propanoate is a chiral molecule belonging to the family of 2-arylpropionic acids, which includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] The biological activity of such compounds is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be less active or contribute to adverse effects.[1] Therefore, the ability to separate and quantify the individual enantiomers is critical in pharmaceutical development, quality control, and metabolic studies.
While the analyte is a methyl ester and possesses some volatility, its direct injection into a GC system using a standard, non-chiral stationary phase will result in the co-elution of its (R)- and (S)-enantiomers. To overcome this, a common and effective strategy is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent.[2] Diastereomers have different physical properties and, unlike enantiomers, can be separated using conventional achiral chromatography.[2]
The ester functional group in Methyl 2-(2-chlorophenyl)propanoate is not readily derivatized. The most effective strategy, therefore, is a two-step approach:
-
Hydrolysis: The methyl ester is first converted back to its parent carboxylic acid via base-catalyzed hydrolysis, a process known as saponification.[3][4]
-
Chiral Derivatization: The resulting chiral carboxylic acid, now possessing a reactive proton, is then esterified with an enantiopure chiral alcohol (e.g., (R)-(-)-2-Butanol) to form diastereomeric esters, which are amenable to GC-MS analysis.
This guide provides the complete workflow, from sample preparation to data interpretation, grounding each step in established chemical principles.
Principle of the Two-Step Derivatization Workflow
The overall process involves two distinct chemical transformations to prepare the analyte for enantioselective analysis on an achiral GC column.
Sources
- 1. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: Scalable Synthesis of Methyl 2-(2-chlorophenyl)propanoate via Solid-Liquid Phase Transfer Catalysis
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 2-(2-chlorophenyl)propanoate (CAS: 115615-35-5). While direct esterification of 2-(2-chlorophenyl)propanoic acid is possible, the precursor acid is often expensive or unavailable in bulk. Consequently, the industrial preferred route often involves the
The Challenge: Classical alkylation using strong bases (e.g., LDA, NaH) requires cryogenic conditions (
The Solution: This guide presents a Solid-Liquid Phase Transfer Catalysis (SL-PTC) method. By using solid potassium carbonate (
Reaction Engineering & Mechanism
Chemical Pathway
The synthesis proceeds via the deprotonation of the benzylic carbon of Methyl (2-chlorophenyl)acetate, followed by nucleophilic attack on the methylating agent (Methyl Iodide or Dimethyl Sulfate).
Reaction Scheme:
Mechanistic Visualization
The success of this protocol relies on the "omega-phase" mechanism where deprotonation occurs on the surface of the solid carbonate.
Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis. The quaternary ammonium salt (
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 5L Jacketed Glass Reactor with overhead mechanical stirring (pitch-blade impeller).
-
Temperature Control: Oil circulator capable of
C. -
Reagents:
-
Methyl (2-chlorophenyl)acetate (Start Material): 500 g (2.71 mol)
-
Methyl Iodide (MeI): 461 g (3.25 mol, 1.2 eq) [Note: Dimethyl Sulfate can be substituted for cost, but MeI is cleaner for lab scale-up]
-
Potassium Carbonate (
), anhydrous, milled: 750 g (5.42 mol, 2.0 eq) -
Tetrabutylammonium Bromide (TBAB): 26.2 g (0.08 mol, 3 mol%)
-
Toluene: 2.5 L (5 vol)
-
Step-by-Step Procedure
Phase 1: Reactor Charging & Activation
-
Inertion: Purge the reactor with Nitrogen (
) for 15 minutes to remove moisture. -
Solids Charge: Charge 750 g of anhydrous
and 26.2 g of TBAB.-
Critical Parameter: The
must be finely milled. Surface area directly correlates to reaction rate in SL-PTC.
-
-
Solvent Charge: Add 2.0 L of Toluene. Start agitation at 300 RPM.
-
Substrate Addition: Add 500 g of Methyl (2-chlorophenyl)acetate. Rinse the addition funnel with the remaining 0.5 L Toluene.
Phase 2: Reaction (Alkylation)
-
Heating: Heat the slurry to
C. -
Reagent Addition: Add Methyl Iodide (461 g) dropwise via a pressure-equalizing addition funnel over 60 minutes.
-
Safety Note: MeI is volatile (BP
C) and toxic. Ensure condenser coolant is set to C or lower. Do not let the internal temperature exceed C during addition to prevent boil-off.
-
-
Reaction Soak: Once addition is complete, slowly ramp temperature to
C. Hold for 4–6 hours. -
IPC (In-Process Control): Sample reaction at T=4h. Analyze via GC/HPLC.
-
Target: < 2% Starting Material.
-
Impurity Watch: Monitor for dimethylated byproduct (Methyl 2-(2-chlorophenyl)-2-methylpropanoate). If >5%, reduce temperature in future batches.
-
Phase 3: Work-up & Isolation
-
Cooling: Cool reactor to
C. -
Filtration: Filter the reaction mixture to remove solid salts (KCl, excess
). Wash the filter cake with 500 mL Toluene.-
Why: Filtration is preferred over aqueous wash to minimize waste volume, but an aqueous wash (1L water) can be used if filtration is slow.
-
-
Concentration: Transfer filtrate to a rotavap or distillation unit. Remove Toluene under reduced pressure (
C, 100 mbar). -
Purification: Distill the crude oil under high vacuum (approx. 0.5 mbar).
-
Expected BP: ~110–120°C at 0.5 mbar (Estimation based on MW).
-
Yield: Expected isolated yield is 85–92%.
-
Scale-Up Critical Process Parameters (CPPs)
When moving from 5L to 50L or pilot scale, the following parameters must be re-validated:
| Parameter | Lab Scale (5L) | Pilot Scale (50L+) | Impact on Quality/Safety |
| Agitation | 300-400 RPM | Tip Speed 2-3 m/s | High. SL-PTC is mass-transfer limited. Poor suspension of solids leads to stalled reactions. |
| MeI Addition | Dropwise (1 hr) | Metered Pump (2-3 hrs) | High. Exotherm control. MeI accumulation can lead to thermal runaway. |
| Condenser Load | Standard Coil | High Surface Area | Critical. MeI is highly volatile. Loss of containment is a major safety hazard. |
| Solid Waste | Buchner Funnel | Nutsche Filter / Centrifuge | Filtration of fine carbonate salts can be slow. Use a filter aid (Celite) if permitted. |
Process Flow Diagram (PFD)
Figure 2: Process Flow Diagram for the scale-up workflow.
Safety & Hazard Analysis
Methyl Iodide (MeI) Handling
-
Hazard: Acutely toxic, suspected carcinogen, volatile.
-
Control: Use a closed dosing system. Scrubber connected to reactor vent containing aqueous amine or thiosulfate to neutralize vapors.
-
Alternative: Dimethyl Carbonate (DMC) can be used as a "green" methylating agent. However, DMC requires higher temperatures (
C) and an autoclave/pressure reactor, changing the equipment requirements significantly [1].
Thermal Runaway
-
Hazard: Alkylation is exothermic.
-
Control: Do not add MeI all at once. Ensure the cooling jacket is active. If the agitator stops, stop addition immediately to prevent accumulation of unreacted reagent.
Analytical Specifications
To ensure the protocol is self-validating, the final product must meet these criteria:
-
Appearance: Clear, colorless to pale yellow liquid.
-
Purity (GC): > 98.0% a/a.
-
Impurity A (Starting Material): < 0.5%.
-
Impurity B (Dimethylated): < 1.0%.
-
Water Content (KF): < 0.1%.
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Fundamental text on SL-PTC mechanisms).
-
Fedoryński, M. (2003). Syntheses of carbanionic derivatives of nitriles and esters under phase-transfer catalytic conditions. ARKIVOC, (ii), 17-27.
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (Relevant for asymmetric considerations).
-
PubChem Compound Summary. (2025). Methyl 2-(2-chlorophenyl)propanoate.[1][2] National Center for Biotechnology Information.
Sources
Application Notes & Protocols: A Guide to the Synthesis of Substituted Phenylpropanoic Acids Using Methyl 2-(2-chlorophenyl)propanoate
Abstract
Substituted 2-phenylpropanoic acids are a cornerstone of medicinal chemistry, forming the structural basis for numerous blockbuster drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] Their versatile biological activity extends to antibacterial, anticancer, and anticonvulsant applications.[2] This guide provides a comprehensive overview and detailed protocols for leveraging Methyl 2-(2-chlorophenyl)propanoate as a strategic starting material for the synthesis of diverse, functionalized 2-phenylpropanoic acid derivatives. We will explore state-of-the-art palladium-catalyzed cross-coupling reactions, detailing the mechanistic rationale behind protocol choices and offering robust, field-tested methodologies for researchers in drug discovery and development.
The Strategic Advantage of Methyl 2-(2-chlorophenyl)propanoate
The utility of Methyl 2-(2-chlorophenyl)propanoate lies in its bifunctional nature. The methyl ester group serves as a protected carboxylic acid, which can be easily hydrolyzed in the final synthetic step. The 2-chloro substituent on the phenyl ring is the key functional handle for modification. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, modern advances in catalysis have made them highly attractive and cost-effective electrophiles for a range of powerful cross-coupling transformations.[3][4]
The overall synthetic workflow is designed for modularity, allowing for the introduction of diverse functionalities onto the phenyl ring before final deprotection to the active carboxylic acid.
Caption: General synthetic workflow from the starting material to the final acid.
Core Methodology: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The general mechanism proceeds through a catalytic cycle involving a Pd(0) active species. The key challenge with aryl chlorides is the initial oxidative addition step, which is often the rate-limiting step due to the strength of the C-Cl bond. Overcoming this hurdle requires carefully selected catalyst systems, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the formation of the active catalytic species and facilitate the oxidative addition.[4][5][6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron reagent. Its tolerance of a wide range of functional groups and the low toxicity of boron byproducts make it a favored reaction in pharmaceutical synthesis.[5] For aryl chlorides, highly active catalyst systems are essential.[7][8][9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst system.
-
Catalyst Rationale: A combination of a palladium precursor like Pd(OAc)₂ (0.5-2 mol%) and a bulky, electron-rich phosphine ligand such as XPhos or SPhos (1-4 mol%) is highly effective for activating aryl chlorides.[7] Pre-formed palladium complexes with N-heterocyclic carbene (NHC) ligands are also excellent choices.[7]
-
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add Methyl 2-(2-chlorophenyl)propanoate (1.0 eq.) followed by the solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precursors. |
| Ligand | XPhos, SPhos, RuPhos, NHC ligands | Bulky, electron-rich ligands facilitate oxidative addition of C-Cl bond.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. K₃PO₄ is often optimal.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems often enhance reaction rates.[8][11] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barrier for aryl chlorides. |
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl-amine bonds.[4][12][13] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing access to anilines and their derivatives which are prevalent in pharmaceuticals.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and ligand (2-6 mol%) to an oven-dried Schlenk flask. Add the strong base (1.4 eq.).
-
Base Rationale: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it a more active nucleophile for the catalytic cycle.
-
-
Reagent Addition: Add Methyl 2-(2-chlorophenyl)propanoate (1.0 eq.) and the amine (1.2 eq.). Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the flask and heat to 90-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard precursors that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, BrettPhos, NHC-based ligands | Specialized bulky phosphine and NHC ligands are crucial for C-N reductive elimination.[4][6][14] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic base is needed to generate the active amide nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required to prevent quenching of the strong base. |
| Temperature | 90 - 120 °C | Higher temperatures are generally needed for the amination of aryl chlorides. |
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[3] This reaction is fundamental in the synthesis of complex molecules, materials, and natural products. While traditionally requiring a copper(I) co-catalyst, modern copper-free methods are often preferred to avoid issues with copper acetylide homocoupling and simplify purification.[15][16][17]
Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal and purge the flask with an inert gas.
-
Reagent Addition: Add Methyl 2-(2-chlorophenyl)propanoate (1.0 eq.), the terminal alkyne (1.5 eq.), and a suitable base (e.g., Diisopropylamine (DIPA) or Triethylamine (TEA), 3.0 eq.) in a solvent like Toluene or THF.
-
Base/Solvent Rationale: The amine base acts both as a base to deprotonate the alkyne and often as the solvent itself or a co-solvent. It is crucial for the catalytic cycle.
-
-
Reaction: Heat the mixture to 60-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine to remove the amine salt. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Effective catalysts for Sonogashira coupling. |
| Ligand | PPh₃, XPhos | Bulky, electron-rich phosphines can facilitate the coupling of less reactive aryl chlorides.[15] |
| Base | DIPA, TEA, Cs₂CO₃ | An amine base is typically used to generate the acetylide nucleophile in situ. |
| Solvent | THF, Toluene, DMF | Aprotic polar or nonpolar solvents are suitable. |
| Temperature | 60 - 100 °C | Milder conditions are often possible compared to Suzuki or Buchwald-Hartwig reactions. |
Final Step: Saponification to the Carboxylic Acid
Once the desired substituent has been installed on the phenyl ring via cross-coupling, the final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is a standard saponification reaction.
Caption: Workflow for the final ester hydrolysis (saponification) step.
Protocol: General Procedure for Ester Hydrolysis
-
Reaction Setup: Dissolve the substituted methyl 2-phenylpropanoate derivative (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-5.0 eq.).
-
Rationale: LiOH is often preferred as it can lead to cleaner reactions and is effective at room temperature, though gentle heating may be required.
-
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the disappearance of the starting material by TLC.
-
Work-up and Acidification: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 1M HCl. The carboxylic acid product will typically precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. If extracted, the organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the final product. Further purification can be achieved by recrystallization if necessary.
Safety and Handling
-
Methyl 2-(2-chlorophenyl)propanoate: Harmful if swallowed.[18] Avoid breathing vapors and ensure adequate ventilation.[19][20]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. They should be handled under an inert atmosphere in a fume hood.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate PPE (gloves, safety glasses).[20]
-
Solvents: Use solvents in a well-ventilated fume hood. Toluene and Dioxane have specific health risks.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[19][20][21]
References
-
A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides | Organometallics - ACS Publications. (2019). ACS Publications. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. (n.d.). HKMU Scholars. [Link]
-
Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. (n.d.). Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. (2012). Synlett. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). White Rose Research Online. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2022). RSC Publishing. [Link]
-
Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). The Journal of Organic Chemistry. [Link]
-
Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. (2023). Preprints.org. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
MSDS of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. (n.d.). Capot Chemical. [Link]
-
2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]
-
Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). ResearchGate. [Link]
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1998). European Patent Office. [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). ResearchGate. [Link]
-
Selective Hydrolysis of Methanesulfonate Esters. (2008). Organic Process Research & Development. [Link]
-
Transition Metal Catalyzed Coupling Reactions. (n.d.). University of Rochester. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jmcct.com [jmcct.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. preprints.org [preprints.org]
- 18. fluorochem.co.uk [fluorochem.co.uk]
- 19. capotchem.com [capotchem.com]
- 20. tlcstandards.com [tlcstandards.com]
- 21. keyorganics.net [keyorganics.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-chlorophenyl)propanoate
Welcome to the technical support guide for the synthesis and optimization of Methyl 2-(2-chlorophenyl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you maximize the yield and purity of your target compound. Our approach is grounded in established chemical principles to not only guide your experiments but also to explain the causality behind each recommendation.
Synthesis Overview: A Two-Step Approach
The most common and reliable laboratory-scale synthesis of Methyl 2-(2-chlorophenyl)propanoate involves a two-step process. This pathway begins with the α-methylation of a readily available starting material, 2-chlorophenylacetic acid, followed by a classic acid-catalyzed esterification.
Caption: General two-step synthesis pathway.
This guide will dissect both stages of this process, focusing on common pitfalls and strategies for optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address the most pressing issues encountered during synthesis.
Category: Low Overall Yield & Purity
Q1: My final yield of Methyl 2-(2-chlorophenyl)propanoate is consistently low. Where is the most likely source of product loss?
A1: Low overall yield is typically traced back to incomplete conversion or side reactions in one of the two primary steps. The most common culprits are:
-
Inefficient Esterification: The Fischer esterification (Step 2) is an equilibrium-controlled reaction.[1] Without actively shifting the equilibrium towards the product, conversions will often stall, leaving significant amounts of unreacted 2-(2-chlorophenyl)propanoic acid in your final mixture.
-
Suboptimal Methylation: The α-methylation of 2-chlorophenylacetic acid (Step 1) can be challenging. Issues such as moisture contamination, incorrect stoichiometry of the base, or competing side reactions can drastically reduce the yield of the necessary intermediate acid.[2][3]
-
Mechanical Losses: Do not underestimate product loss during the workup and purification stages. Multiple transfers, inefficient extractions, or issues during distillation/chromatography can significantly impact the final isolated yield.[4][5]
A logical first step is to analyze the purity of your intermediate after Step 1. If the yield and purity of 2-(2-chlorophenyl)propanoic acid are low, focus your optimization efforts there before proceeding.
Q2: After the esterification step, TLC and NMR analysis show a large amount of unreacted carboxylic acid. How can I drive the reaction to completion?
A2: This is a classic problem in Fischer esterification, governed by Le Châtelier's principle.[1] To improve your yield, you must shift the equilibrium to favor the ester product. Here are the most effective strategies:
-
Use a Large Excess of Alcohol: The simplest and often most effective method is to use methanol as the reaction solvent. This ensures it is present in a large molar excess, driving the equilibrium forward.[1][6]
-
Remove Water as it Forms: The removal of the water byproduct is another powerful way to push the reaction to completion. While a Dean-Stark apparatus is common for higher-boiling alcohols, for methanol, the dehydrating properties of the concentrated sulfuric acid catalyst are key.[6] Ensure you are using a sufficient catalytic amount of a strong dehydrating acid like H₂SO₄.
-
Increase Reaction Time: Esterifications can be slow.[1] Monitor the reaction by TLC until the spot corresponding to the starting carboxylic acid has disappeared or is no longer diminishing in intensity. Refluxing for several hours is common.[6][7]
Caption: Troubleshooting logic for diagnosing low yield.
Q3: My methylation reaction (Step 1) is inefficient, and I suspect a higher molecular weight byproduct. What is happening?
A3: A common side reaction during the methylation of aryl acetic acids is dialkylation, where a second methyl group is added to the α-carbon.[3] This is more likely if the enolate intermediate is not quenched quickly or if excess methylating agent is used. To mitigate this:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base (like LDA) to ensure full deprotonation of the starting material, but use only 1.0 equivalent of the iodomethane. Add the iodomethane slowly at a low temperature to control the reaction rate.
-
Rapid Quenching: Once the methylation is complete (as determined by TLC), quench the reaction promptly to prevent side reactions.
Category: Reaction-Specific Challenges
Q4: What are the most critical parameters for a successful Fischer esterification of 2-(2-chlorophenyl)propanoic acid?
A4: Beyond driving the equilibrium, success hinges on three parameters: the catalyst, temperature, and reaction time.
| Parameter | Recommendation | Rationale & Scientific Insight |
| Catalyst | Conc. Sulfuric Acid (H₂SO₄) or p-TsOH | A strong Brønsted acid is required to protonate the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[1] |
| Temperature | Reflux Temperature of Methanol (~65 °C) | Heating is necessary to overcome the activation energy of the reaction. Refluxing ensures a constant, optimal temperature without loss of the volatile alcohol reactant.[1][6] |
| Reaction Time | 4-12 hours (Monitor by TLC) | Esterification is often a slow process. The reaction should be monitored until completion to ensure maximum conversion.[1] |
Q5: What is the best way to purify the final ester product?
A5: A standard liquid-liquid extraction followed by distillation or chromatography is typically effective.
-
Workup: After cooling the reaction mixture, neutralize the excess acid catalyst. This is crucial. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[6] This converts the unreacted carboxylic acid and H₂SO₄ into their respective sodium salts, which are water-soluble.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate. The desired ester, being neutral and organic-soluble, will move into the organic layer, leaving the salts behind in the aqueous layer.
-
Final Purification: After drying the organic layer (e.g., with anhydrous MgSO₄) and removing the solvent, the crude ester can be purified. For laboratory scale, silica gel column chromatography is often sufficient. For larger scales, vacuum distillation is a viable alternative if the boiling point is suitable and the compound is thermally stable.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-(2-chlorophenyl)propanoic acid[2]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Deprotonation: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq.) in THF.
-
Acid Addition: Dissolve 2-chlorophenylacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting enolate solution for 1 hour at this temperature.
-
Methylation: Add iodomethane (1.0 eq.) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding 1 M HCl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography to yield 2-(2-chlorophenyl)propanoic acid.
Protocol 2: Fischer Esterification to Synthesize Methyl 2-(2-chlorophenyl)propanoate[7]
-
Setup: To a round-bottom flask, add 2-(2-chlorophenyl)propanoic acid (1.0 eq.) and methanol (at least 10-20 eq., often used as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~65 °C) using a heating mantle.
-
Monitoring: Allow the reaction to reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Add enough bicarbonate solution to neutralize all the acid.
-
Extraction: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude Methyl 2-(2-chlorophenyl)propanoate, which can be further purified by column chromatography if necessary.
Caption: Key mechanistic steps of acid-catalyzed esterification.
References
-
Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Improve Yield. Retrieved from [Link]
-
Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
Molbase. (n.d.). Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
Sources
Technical Support Center: Synthesis of Methyl 2-(2-chlorophenyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 2-(2-chlorophenyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your work.
Introduction: The Importance of Purity
Methyl 2-(2-chlorophenyl)propanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. The isomeric and process-related impurities in this compound can have significant downstream effects, impacting reaction yields, final product purity, and potentially the safety and efficacy of the API. Therefore, robust control over the impurity profile is paramount.
This guide addresses the most frequently encountered impurities, their origins, and validated methods for their detection and mitigation.
Core Synthesis Pathway and Impurity Formation
A common and cost-effective route to synthesize Methyl 2-(2-chlorophenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid. The following diagram illustrates this primary pathway and highlights the critical points where common impurities are generated.
Caption: Fig 1. Synthesis pathway and origin of common impurities.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My final product is contaminated with the starting carboxylic acid, 2-(2-chlorophenyl)propanoic acid (Impurity A). What is the cause and how can I fix it?
Answer: This is the most common impurity and typically arises from two main issues: incomplete reaction or hydrolysis of the ester product during workup.
Causality:
-
Incomplete Esterification: Fischer esterification is an equilibrium-limited reaction. Without measures to shift the equilibrium to the product side, a significant amount of starting acid will remain.
-
Product Hydrolysis: Esters can hydrolyze back to the carboxylic acid and alcohol in the presence of water, especially under acidic or basic conditions. This can occur during an aqueous workup if not performed correctly.[1]
Troubleshooting Guide:
-
Drive the Equilibrium:
-
Use Excess Methanol: Employing a large excess of methanol (5-10 equivalents) serves as both a reagent and a solvent, pushing the reaction forward according to Le Châtelier's principle.
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. If the reaction is run in methanol as a solvent, this is less practical. Instead, ensure all reagents and glassware are scrupulously dry.
-
-
Optimize Reaction Conditions:
-
Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., 1-5 mol% of concentrated H₂SO₄) is used.
-
Reaction Time: Monitor the reaction by TLC or GC until the starting material spot/peak is minimal. Esterifications can be slow, sometimes requiring several hours at reflux.
-
-
Refine the Workup Protocol:
-
Neutralize Carefully: After the reaction, cool the mixture and neutralize the acid catalyst with a weak base like sodium bicarbonate (NaHCO₃) solution. Avoid strong bases (like NaOH), which can saponify the ester product.
-
Minimize Contact Time: Perform the aqueous wash steps quickly to reduce the contact time of the ester with the aqueous phase, thereby minimizing hydrolysis.
-
Use Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer before drying.
-
Question 2: My GC-MS analysis shows a peak with a mass corresponding to the loss of a carboxyl group. What is this impurity?
Answer: This impurity is likely 1-chloro-2-ethylbenzene (Impurity B) , the product of decarboxylation.
Causality: Carboxylic acids, particularly those with an aryl group, can undergo decarboxylation (loss of CO₂) at elevated temperatures.[2][3] While 2-arylpropanoic acids are relatively stable, prolonged exposure to high temperatures (>150-180°C), especially if residual acid catalyst is present, can promote this side reaction.
Troubleshooting Guide:
-
Temperature Control: Avoid excessive heating during the reaction. Maintain a gentle reflux and do not use unnecessarily high-boiling solvents.
-
Purification Method: When purifying by vacuum distillation, ensure the pot temperature remains as low as possible. A good vacuum is critical. If the product is high-boiling, consider alternative purification methods like column chromatography to avoid thermal degradation.
-
Neutralization Before Distillation: Always neutralize and wash the crude product to remove the acid catalyst before attempting distillation. Heating an acidic crude product mixture is a primary cause of decarboxylation.
Question 3: My product contains isomeric impurities such as Methyl 2-(3-chlorophenyl)propanoate or Methyl 2-(4-chlorophenyl)propanoate (Impurity C). Where do they come from?
Answer: Isomeric impurities almost always originate from the starting materials. It is highly improbable that they are formed during the esterification process itself.
Causality: The synthesis of the precursor, 2-(2-chlorophenyl)propanoic acid, may have started from a material that was not isomerically pure. For example, if the synthesis involved chlorination of a phenylpropanoic acid derivative, a mixture of ortho-, meta-, and para-isomers could have been formed.
Troubleshooting Guide:
-
Starting Material Qualification: This is a critical, non-negotiable step. Always analyze your starting 2-(2-chlorophenyl)propanoic acid by a suitable method (e.g., HPLC or GC) to confirm its isomeric purity before starting the synthesis.
-
Source a High-Purity Reagent: If your starting material is impure, procure it from a reputable supplier with a clear specification sheet and certificate of analysis.
-
Purify the Starting Material: If sourcing high-purity material is not an option, you may need to purify the starting acid first, for example, by recrystallization. However, separating positional isomers can be challenging.
Summary of Common Impurities
| Impurity Name | Common Name / Type | Origin | Detection Method | Mitigation Strategy |
| 2-(2-chlorophenyl)propanoic acid | Unreacted Starting Acid | Incomplete reaction; hydrolysis | HPLC, GC (after derivatization) | Drive reaction equilibrium; careful workup |
| 1-chloro-2-ethylbenzene | Decarboxylation Product | Excessive heat during reaction or purification | GC-MS | Strict temperature control; pre-distillation neutralization |
| Methyl 2-(x-chlorophenyl)propanoate | Isomeric Impurity | Impure starting materials | GC-MS, HPLC | Qualify or purify starting materials before use |
| Methanol, Dichloromethane, etc. | Residual Solvents | Incomplete removal during purification | GC (Headspace or direct inject) | Efficient drying under vacuum; azeotropic removal |
| Water | Residual Water | Incomplete drying, atmospheric moisture | Karl Fischer Titration[4] | Use of drying agents (MgSO₄, Na₂SO₄); azeotropic removal |
Key Experimental Protocols
Protocol 1: Fischer Esterification of 2-(2-chlorophenyl)propanoic acid
This protocol provides a robust baseline for synthesizing the target compound with high purity.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-chlorophenyl)propanoic acid (18.46 g, 0.1 mol).
-
Reagents: Add methanol (100 mL, ~2.5 mol) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL, ~1.88 g, 0.019 mol) while stirring.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 4:1 Hexane:Ethyl Acetate) or GC.
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (200 mL). Stir until CO₂ evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield Methyl 2-(2-chlorophenyl)propanoate as a clear liquid.
Protocol 2: GC-MS Method for Impurity Profiling
This method is suitable for identifying and quantifying volatile impurities.
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Split ratio 50:1.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Scan Range: 40-450 amu.
This method will effectively separate the main product from lower-boiling impurities like residual solvents and the decarboxylation product, as well as higher-boiling impurities like the unreacted starting acid.[5][6]
References
-
Quick Company. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. 7
-
Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. 8
-
Organic Syntheses. 2-phenylpropionic acid.
-
ATSDR. Analytical Methods for Propylene Glycol.
-
Wikipedia. Decarboxylation.
-
Cormica. Understanding Impurity Analysis.
-
Vedantu. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE.
-
Google Patents. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.
-
Khan Academy. Decarboxylation.
-
Molbase. Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate.
Sources
- 1. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. cormica.com [cormica.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]
- 7. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]
- 8. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Fischer Esterification for "Methyl 2-(2-chlorophenyl)propanoate"
Welcome to the technical support center for the synthesis of Methyl 2-(2-chlorophenyl)propanoate via Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific esterification. Here, we provide in-depth, field-proven insights and solutions to optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of Methyl 2-(2-chlorophenyl)propanoate?
Answer:
Low yield in the Fischer esterification of 2-(2-chlorophenyl)propanoic acid is a frequent challenge, often attributable to the equilibrium nature of the reaction and steric hindrance.[1][2]
Core Causalities & Explanations:
-
Reversible Reaction Equilibrium: Fischer esterification is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][3] To drive the reaction towards the product, the equilibrium must be shifted. This is typically achieved by using a large excess of one reactant (usually the alcohol) or by removing water as it forms.[1][4]
-
Steric Hindrance: The ortho-chloro substituent on the phenyl ring and the methyl group on the alpha-carbon of 2-(2-chlorophenyl)propanoic acid create steric hindrance. This bulkiness can impede the nucleophilic attack of methanol on the protonated carbonyl carbon, slowing down the reaction rate and affecting the equilibrium position.
-
Inadequate Catalysis: Insufficient or inappropriate acid catalysis can lead to a slow reaction rate. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][5]
Troubleshooting Protocol & Optimization:
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Methanol | 5-10 equivalents | >20 equivalents or use as solvent | Shifts equilibrium towards the ester product (Le Châtelier's Principle).[3] |
| Catalyst | Conc. H₂SO₄ (1-5 mol%) | Conc. H₂SO₄ (5-10 mol%) or p-TsOH | Stronger acid concentration or alternative catalysts can enhance the rate for sterically hindered substrates. |
| Water Removal | None | Dean-Stark trap with toluene or addition of molecular sieves | Actively removes water, a byproduct, to drive the reaction to completion.[1] |
| Reaction Time | 4-6 hours | 12-24 hours (monitor by TLC/GC) | Sterically hindered substrates often require longer reaction times to reach equilibrium. |
| Temperature | Reflux of methanol (65°C) | Reflux of methanol or higher if using a co-solvent with Dean-Stark | Ensures sufficient energy to overcome the activation barrier. |
Experimental Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low reaction yield.
Question 2: I'm observing significant amounts of unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?
Answer:
The presence of unreacted 2-(2-chlorophenyl)propanoic acid is a clear indication that the reaction has not reached completion or that the equilibrium is unfavorable.
Core Causalities & Explanations:
-
Equilibrium Limitation: As a reversible reaction, Fischer esterification can reach an equilibrium state where significant amounts of reactants are still present.[1] Without actively shifting this equilibrium, you will not achieve full conversion.
-
Insufficient Catalyst Activity: Over time, the acidic catalyst can be neutralized by impurities or may not be potent enough for this sterically hindered substrate.
-
Water Inhibition: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[6]
Troubleshooting Protocol & Optimization:
-
Aggressive Water Removal: The most effective strategy is to remove water as it is formed.
-
Alternative Catalysts:
-
Lewis Acids: Consider using Lewis acid catalysts such as zirconium(IV) or hafnium(IV) salts, which can be more effective for sterically hindered substrates.[8]
-
Solid-Supported Catalysts: Ion-exchange resins like Dowex H+ can also serve as effective, easily removable catalysts.
-
Step-by-Step Protocol using Dean-Stark Apparatus:
-
To a round-bottom flask, add 2-(2-chlorophenyl)propanoic acid (1.0 eq), methanol (5.0 eq), and toluene (as the reaction solvent).
-
Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) as the catalyst.
-
Assemble a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the trap, with the denser water separating to the bottom.
-
Continue the reaction until no more water collects in the trap and TLC/GC analysis shows complete consumption of the starting acid.
-
Proceed with the standard workup procedure.
Question 3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities and how can I minimize them?
Answer:
Purification challenges often stem from the formation of side products or the difficulty in separating the ester from the unreacted carboxylic acid.
Core Causalities & Explanations:
-
Unreacted Carboxylic Acid: Due to the challenges in driving the reaction to completion, the starting acid is the most common impurity. Its similar polarity to the ester can complicate chromatographic purification.
-
Ether Formation (from Methanol): Under strong acidic conditions and high temperatures, methanol can dehydrate to form dimethyl ether, although this is less common at the reflux temperature of methanol.
-
Dehalogenation: While unlikely under these conditions, strong acids and prolonged heating could potentially lead to minor dehalogenation byproducts.
Purification Strategy:
-
Aqueous Workup:
-
After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate or diethyl ether.[7]
-
Wash the organic layer sequentially with:
-
Water (to remove excess methanol).
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid as its water-soluble sodium salt.[7]
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Chromatography/Distillation:
-
If the product is still impure, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.
-
Alternatively, for larger scales, vacuum distillation can be employed to purify the relatively volatile methyl ester.
-
Caption: Step-by-step purification workflow.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification?
A1: The Fischer esterification proceeds through a six-step, reversible mechanism involving nucleophilic acyl substitution:[1][4]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.[5]
-
Nucleophilic attack by the alcohol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.[4]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Q2: Can I use a different alcohol, for example, ethanol or isopropanol?
A2: Yes, other alcohols can be used. However, be aware that increasing the steric bulk of the alcohol (e.g., isopropanol) will further decrease the reaction rate due to increased steric hindrance. For bulkier alcohols, more forcing conditions (higher temperatures, stronger catalysts, and longer reaction times) will likely be necessary.
Q3: Are there alternative methods to synthesize this ester if Fischer esterification fails?
A3: Yes, if Fischer esterification proves inefficient, consider these alternatives:
-
Reaction with an Alkyl Halide: Convert the carboxylic acid to its carboxylate salt using a base (e.g., sodium bicarbonate) and then react it with an alkyl halide like methyl iodide.[3][9] This is an Sₙ2 reaction and avoids the equilibrium limitations of the Fischer method.
-
Use of Acyl Chlorides: Convert the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The highly reactive acyl chloride will then readily react with methanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting carboxylic acid. The ester product will be less polar and have a higher Rf value.
-
Gas Chromatography (GC): GC provides a quantitative measure of the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of the methyl ester singlet (around 3.7 ppm) and the disappearance of the carboxylic acid proton.
III. References
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1181267-33-3, methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]
-
Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Retrieved from
-
ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]
-
PMC. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]
-
ACS Omega. (2019, October 28). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Synthesis routes of Methyl 2-methyl-2-phenylpropanoate [benchchem.com]
Technical Support Center: Synthesis of Methyl 2-(2-chlorophenyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 2-(2-chlorophenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will explore the critical control points, troubleshoot common side reactions, and provide scientifically-grounded solutions to optimize your experimental outcomes. Our approach is rooted in understanding the reaction mechanisms to proactively prevent impurities rather than dealing with them downstream.
Core Synthetic Strategy: A Multi-Step Approach
The most reliable and scalable synthesis of Methyl 2-(2-chlorophenyl)propanoate proceeds via a three-step sequence starting from 2-chlorophenylacetonitrile. This pathway offers clear intermediates that can be purified and characterized, ensuring the final product's high purity.
Below is a high-level overview of the recommended synthetic workflow.
Caption: Recommended three-step synthesis pathway.
Troubleshooting Guide & Mechanistic Insights
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My final product yield is consistently low, and purification is difficult. What are the likely causes originating from the α-methylation step (Step 1)?
Answer: The α-methylation of 2-chlorophenylacetonitrile is the most critical step for controlling both yield and purity. Low yields at this stage are typically due to two competing side reactions: over-alkylation and base-induced hydrolysis.
Primary Culprit: Over-alkylation (Dialkylation)
The mono-methylated product, 2-(2-chlorophenyl)propionitrile, still possesses an acidic α-hydrogen. In the presence of a strong base, it can be deprotonated again and react with another equivalent of the methylating agent to form a dialkylated byproduct.
-
Mechanism: The formation of both mono- and di-methylated products is a classic problem in the alkylation of active methylene compounds.[1] The relative rates of the first and second alkylation determine the product distribution.
Caption: Competing mono- and di-alkylation pathways.
Troubleshooting & Optimization:
| Parameter | Issue | Recommended Action & Rationale |
| Stoichiometry | Excess methylating agent (e.g., CH₃I) drives the reaction towards the dialkylated product. | Use a slight excess of the nitrile starting material or a stoichiometric amount (1.0-1.05 eq.) of the methylating agent. This ensures the methylating agent is consumed before significant second alkylation occurs. |
| Reagent Addition | High local concentration of the methylating agent promotes dialkylation. | Add the methylating agent slowly and dropwise to the solution of the deprotonated nitrile. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting carbanion. |
| Temperature | Higher temperatures can increase the rate of the second deprotonation and alkylation. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition and reaction. |
| Base Selection | A very strong base in large excess can lead to a high concentration of the deprotonated mono-alkylated species. | Use a strong but non-nucleophilic base like Sodium Hydride (NaH). Use a stoichiometric amount (1.0 eq.) to generate the initial carbanion. |
Secondary Culprit: Hydrolysis of the Nitrile Group
-
Cause: Presence of water in the reaction mixture. Strong bases can catalyze the hydrolysis of the nitrile group to the corresponding amide or even the carboxylic acid, which will not undergo alkylation.[2]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF, DMF) and high-purity, dry reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture contamination.
Question 2: During the hydrolysis of the nitrile (Step 2), I get a significant amount of amide byproduct that is difficult to separate. How can I ensure complete conversion to the carboxylic acid?
Answer: Incomplete hydrolysis is a common issue, as the intermediate amide can sometimes be resistant to further hydrolysis. The choice of acidic or basic conditions determines the strategy.
-
Acid-Catalyzed Hydrolysis (e.g., aq. H₂SO₄):
-
Problem: High concentrations of sulfuric acid can lead to charring and the formation of colored impurities due to oxidation.[3] Insufficiently harsh conditions (concentration, temperature) may stall the reaction at the amide stage.
-
Solution: Use a moderate concentration of sulfuric acid (e.g., 60-70%) and ensure a sufficiently high temperature (reflux) and reaction time. Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.
-
-
Base-Catalyzed Hydrolysis (e.g., aq. NaOH):
-
Problem: The resulting carboxylate salt is soluble in the aqueous layer, while the unreacted nitrile and intermediate amide may remain in an organic phase or as a solid, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Use a co-solvent like ethanol or ethylene glycol to create a homogeneous solution. This increases the contact between the substrate and the hydroxide ions, driving the reaction to completion. Ensure heating under reflux for an extended period (several hours) until the reaction is complete.
-
Question 3: The final esterification step (Step 3) does not go to completion, and I have to purify my product from the starting carboxylic acid. How can I improve this?
Answer: This is a classic problem of chemical equilibrium in Fischer esterification. The reaction is reversible, and its equilibrium constant is often close to 1.[4]
Carboxylic Acid + Alcohol ⇌ Ester + Water
To drive the reaction towards the product (the ester), you must apply Le Châtelier's principle.
Recommended Actions:
-
Use a Large Excess of Alcohol: The most common strategy is to use methanol as the solvent. Its large molar excess shifts the equilibrium to the right, maximizing the yield of the methyl ester.[5]
-
Remove Water: As water is a product, its removal will also drive the reaction forward. This can be achieved by using a Dean-Stark apparatus if a solvent like toluene is used, or by adding a dehydrating agent. However, using excess methanol is typically simpler and more effective.
-
Use a Strong Acid Catalyst: A catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is essential to speed up the reaction, which is kinetically slow.[6]
-
Alternative Method (for sensitive substrates): If your molecule cannot tolerate strongly acidic conditions, an alternative two-step procedure is highly effective:
-
a. Convert the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7]
-
b. React the crude acid chloride directly with anhydrous methanol. This reaction is fast, irreversible, and typically very high-yielding.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: For all steps, Thin-Layer Chromatography (TLC) is an excellent qualitative tool. For quantitative analysis and accurate determination of byproduct formation, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. For instance, GC can effectively separate the starting material, the mono-alkylated product, and the di-alkylated byproduct in Step 1.
Q2: My final product is an oil and is difficult to crystallize. What could be the issue? A2: Oily products are often indicative of impurities that disrupt the crystal lattice. The most likely impurity is the dialkylated byproduct from Step 1, which has a similar structure. Careful purification by column chromatography or vacuum distillation is necessary to obtain a pure product that may then crystallize upon standing or with seeding.
Q3: Can I use a different methylating agent besides methyl iodide? A3: Yes, dimethyl sulfate (DMS) is another powerful methylating agent.[5] It is often cheaper but is more toxic and requires careful handling. The same principles of slow addition and temperature control apply to minimize dialkylation.
Recommended Experimental Protocol
This protocol details the α-methylation step, which is the most critical for purity.
Step 1: Synthesis of 2-(2-Chlorophenyl)propionitrile
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq.) and wash with anhydrous hexane (2x) to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-chlorophenylacetonitrile (1.05 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.
-
Methylation (Critical Step): Cool the resulting gray-green solution back to 0 °C. Add methyl iodide (CH₃I, 1.0 eq.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or GC (e.g., every hour). The reaction is typically complete in 2-4 hours.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography to remove any dialkylated byproduct before proceeding to the next step.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Understanding the Chemical Synthesis and Properties of 2-Chlorophenylacetic Acid. Retrieved from [Link]
-
Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
Molekula. (n.d.). Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. Retrieved from [Link]
-
Kong, L., et al. (2012). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN100465149C - The manufacture method of chlorophenylacetic acid.
-
ResearchGate. (n.d.). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
- Google Patents. (n.d.). EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters.
-
ACS Publications. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
-
Molbase. (n.d.). Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues. Retrieved from [Link]
- Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving resolution in chiral HPLC of "Methyl 2-(2-chlorophenyl)propanoate"
Topic: Improving Resolution in Chiral HPLC of Methyl 2-(2-chlorophenyl)propanoate
Welcome to the technical support center for advanced chiral chromatography. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enantiomeric separation of Methyl 2-(2-chlorophenyl)propanoate. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested solutions to overcome common challenges in chiral method development.
Troubleshooting Guide: Resolving Specific Separation Issues
This section addresses common problems encountered during the chiral separation of Methyl 2-(2-chlorophenyl)propanoate, a member of the 2-arylpropionic acid ester family, which is structurally related to profen drugs.[1][2]
Q1: I am seeing poor or no resolution between the enantiomers. Where do I start?
A1: Achieving chiral separation requires a highly specific, three-dimensional interaction between your analyte and the Chiral Stationary Phase (CSP).[3] When initial screening yields poor results, a systematic troubleshooting approach is essential.
Detailed Steps:
-
Verify Core Parameters: Before making any changes, confirm that your experimental setup matches the intended method. Check the column part number, mobile phase preparation, flow rate, and temperature settings. Inconsistent mobile phase preparation is a common source of chromatographic problems.
-
Optimize Mobile Phase Composition: Selectivity in chiral separations is highly sensitive to the mobile phase.[3]
-
Modifier Percentage: For normal-phase separations (e.g., Hexane/Isopropanol), systematically vary the alcohol modifier percentage. Small changes can lead to significant shifts in retention and resolution.
-
Acidic/Basic Additives: Since your analyte is an ester of a 2-arylpropionic acid, trace acidity or basicity can be critical. For profen-type molecules, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary to achieve good peak shape and resolution.[2][4] Start with 0.1% (v/v) and adjust as needed. Be aware that additives can have a "memory effect" on the column, requiring extensive flushing if you change them.[5][6]
-
-
Adjust Column Temperature: Temperature is a powerful but unpredictable tool for optimizing enantioselectivity. The thermodynamic relationship between the analyte, mobile phase, and CSP is complex.[7] Screening a range from 10°C to 40°C is recommended. While lower temperatures often improve resolution, this is not always the case.[8]
-
Modify Flow Rate: Chiral stationary phases often exhibit high resistance to mass transfer. This means that reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the time for interactions to occur, thereby improving peak efficiency and, consequently, resolution.[7]
-
Screen Different CSPs: If the steps above fail, the chosen stationary phase may not be suitable. Methyl 2-(2-chlorophenyl)propanoate belongs to a class of compounds well-resolved on polysaccharide-based CSPs.[2][3] If you started with an amylose-based column (e.g., Chiralpak® IA/AD), screen a cellulose-based equivalent (e.g., Chiralpak® IB/OD). The subtle structural differences between these phases can produce dramatic changes in selectivity.[3]
Q2: My peaks are resolved, but they are tailing significantly. What causes this and how can I fix it?
A2: Peak tailing in chiral HPLC is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by column overload.
Potential Causes & Solutions:
-
Secondary Ionic Interactions: The silica backbone of the CSP or residual acidic sites can interact with parts of your molecule.
-
Solution: Add a mobile phase additive. For your analyte, a small amount of a competing acid (e.g., 0.1% TFA) can saturate these secondary sites, leading to more symmetrical peaks.
-
-
Column Overload: Injecting too much sample mass can saturate the chiral recognition sites on the CSP.
-
Solution: Reduce the sample concentration. Prepare a dilution series (e.g., 1.0 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject to see if peak shape improves at lower concentrations.
-
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, causing peak distortion.
Q3: My retention times are drifting from one injection to the next. Why is this happening?
A3: Drifting retention times point to an unstable chromatographic system. The most common causes are insufficient equilibration, changes in mobile phase composition, or temperature fluctuations.[11][12]
Troubleshooting Steps:
-
Ensure Adequate Equilibration: Chiral columns, especially when using mobile phases with additives, can require long equilibration times.[11] When you install a column or change the mobile phase, flush with at least 20-30 column volumes before the first injection.
-
Check Mobile Phase Stability: If you are using a multi-component mobile phase (e.g., Hexane/IPA/TFA), ensure it is thoroughly mixed and stable. Volatile components like hexane can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily.[11]
-
Use a Column Thermostat: Temperature has a significant effect on retention.[8] Even minor fluctuations in ambient lab temperature can cause retention times to shift. Using a reliable column oven is crucial for reproducible results.[11]
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for screening Chiral Stationary Phases (CSPs) for Methyl 2-(2-chlorophenyl)propanoate?
A1: Polysaccharide-based CSPs are the most successful and widely used for a broad range of chiral compounds, including 2-arylpropionic acids and their derivatives.[2][3] Your screening should focus on columns with amylose and cellulose backbones derivatized with substituted phenylcarbamates.
Recommended Initial Screening Set:
| CSP Name (Example) | Polysaccharide Type | Chiral Selector | Typical Screening Modes |
| Chiralpak® AD | Amylose | tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase |
| Chiralcel® OD | Cellulose | tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase |
| Chiralpak® IA | Amylose | tris(3,5-dimethylphenylcarbamate) - Immobilized | Normal Phase, Reversed Phase, Polar Organic |
| Chiralpak® IC | Cellulose | tris(3,5-dichlorophenylcarbamate) - Immobilized | Normal Phase, Reversed Phase, Polar Organic |
Immobilized phases (like IA and IC) offer greater solvent compatibility, allowing for a wider range of mobile phases and robust column cleaning procedures.[2][9]
Q2: How do I choose between Normal-Phase and Reversed-Phase modes for this separation?
A2: The choice of chromatographic mode is a critical factor in achieving selectivity.[3] It is often impossible to predict which mode will work best without experimental screening.
-
Normal Phase (NP):
-
Mobile Phases: Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[1]
-
Advantages: Often provides higher selectivity for profen-type compounds. The low viscosity of the mobile phase results in lower backpressure.
-
Considerations: Analyte solubility can be an issue. Requires strict control over trace water content, which can dramatically affect retention and reproducibility.[10]
-
-
Reversed Phase (RP):
-
Mobile Phases: Mixtures of water/buffer with acetonitrile or methanol.[4][13]
-
Advantages: Compatible with aqueous samples. Generally provides more robust and reproducible methods.
-
Considerations: An acidic additive (e.g., TFA, formic acid) or buffer is usually required to control the ionization of any residual carboxylic acid and achieve good peak shape.[4]
-
Q3: What is the scientific basis for the effect of temperature on chiral resolution?
A3: The separation of enantiomers on a CSP is a thermodynamic process governed by the free energy difference (ΔΔG) of the transient diastereomeric complexes formed between each enantiomer and the chiral selector. This relationship is described by the van't Hoff equation:
ln(α) = - (ΔΔH°/RT) + (ΔΔS°/R)
Where:
-
α is the selectivity factor.
-
ΔΔH° is the difference in standard enthalpy of binding.
-
ΔΔS° is the difference in standard entropy of binding.
-
R is the gas constant.
-
T is the absolute temperature.
Changing the temperature directly alters the balance between the enthalpic and entropic contributions to the separation.[7] Sometimes, the separation is enthalpy-driven (favored at lower temperatures), while at other times, it can be entropy-driven (favored at higher temperatures). This complex relationship makes the effect of temperature difficult to predict without experimentation.[7]
Experimental Protocols
Protocol 1: Initial Screening of CSPs and Mobile Phase Modes
This protocol outlines a systematic approach to quickly identify a promising starting point for method development.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic Methyl 2-(2-chlorophenyl)propanoate in ethanol or a solvent compatible with both NP and RP modes.
-
Column Installation: Install the first CSP to be screened (e.g., Chiralpak AD).
-
Normal Phase Test:
-
Equilibrate the column with a standard normal-phase mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v) at 1.0 mL/min until a stable baseline is achieved.
-
Set column temperature to 25°C.
-
Inject the sample (e.g., 5 µL) and record the chromatogram.
-
-
Reversed Phase Test:
-
Crucial: Before switching to reversed phase, flush the column and system with an intermediate solvent like isopropanol (at least 20 column volumes).
-
Equilibrate the column with a standard reversed-phase mobile phase (e.g., Acetonitrile/Water with 0.1% TFA 60:40 v/v) at 1.0 mL/min.
-
Inject the sample and record the chromatogram.
-
-
Evaluation: Compare the chromatograms from both modes. Look for the condition that provides the best initial separation (even if partial) or the most promising peak shape. This condition will be the starting point for optimization.
-
Repeat: Repeat steps 2-5 for other selected CSPs (e.g., Chiralcel OD).
Protocol 2: Optimization of Resolution by Temperature Adjustment
This protocol is used when you have partial separation and want to improve it by leveraging thermodynamics.
-
Initial Conditions: Set up the HPLC system using the mobile phase, flow rate, and CSP that provided the best results in Protocol 1.
-
Set Initial Temperature: Set the column thermostat to a low temperature, for example, 15°C. Allow the entire system to equilibrate until the baseline is stable (this can take 30-60 minutes).
-
Injection: Inject the sample and record the chromatogram.
-
Temperature Increments: Increase the column temperature in 5°C increments (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).
-
Equilibration and Injection: At each new temperature, ensure the system is fully equilibrated before injecting the sample.
-
Data Analysis: Create a table comparing the resolution (Rs), retention times (t_R1, t_R2), and selectivity (α) at each temperature. Select the temperature that provides baseline resolution (Rs ≥ 1.5) with an acceptable analysis time.
References
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. PubMed. Available at: [Link]
-
Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. PubMed. Available at: [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Available at: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]
-
Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Analytical Methods (RSC Publishing). Available at: [Link]
-
Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. PubMed. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
- Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
-
The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Enantiomer separation of non-steroidal anti-inflammatory drugs. Daicel Chiral Technologies. Available at: [Link]
-
Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. ResearchGate. Available at: [Link]
-
Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar. Available at: [Link]
-
the structures of chiral stationar phase. ResearchGate. Available at: [Link]
-
Table 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Semantic Scholar. Available at: [Link]
-
HPLC Troubleshooting Guide. WSU. Available at: [Link]
-
How can I improve my chiral column resolution? ResearchGate. Available at: [Link]
-
Cost-Effective Chiral Separation by Preparative HPLC. YMC America, Inc. Available at: [Link]
-
Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-(2-chlorophenyl)propanoate
Welcome to the technical support guide for the purification of Methyl 2-(2-chlorophenyl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. The guidance provided is based on established chemical principles and practical, field-proven experience.
I. Understanding the Chemistry: Synthesis and Impurity Profile
Methyl 2-(2-chlorophenyl)propanoate is commonly synthesized via the esterification of 2-(2-chlorophenyl)propanoic acid with methanol, often catalyzed by an acid like sulfuric acid or thionyl chloride.[1][2] Another route involves the methylation of arylacetonitriles or methyl arylacetates.[3] Regardless of the synthetic pathway, the crude reaction mixture will inevitably contain a variety of impurities that must be removed to obtain a product of high purity.
Common Impurities to Expect:
-
Unreacted Starting Materials: 2-(2-chlorophenyl)propanoic acid and methanol.
-
Catalyst Residues: Acid or base catalysts used in the reaction.
-
By-products: These can include side-products from the reaction, such as a dimethylated by-product if using dimethyl carbonate as a methylating agent.[3]
-
Solvent Residues: Solvents used during the synthesis and work-up.
-
Water: Introduced during aqueous work-up steps.
The purification strategy you choose will depend on the specific impurities present in your reaction mixture and the desired final purity of your product.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of Methyl 2-(2-chlorophenyl)propanoate in a question-and-answer format.
Q1: My crude product is an oil, but the literature reports a liquid. What should I do?
A1: The physical state of your crude product can be influenced by residual solvents and impurities. An oily consistency often suggests the presence of non-volatile impurities or residual high-boiling point solvents.
Troubleshooting Steps:
-
Initial Analysis: Before proceeding with extensive purification, it is highly recommended to obtain a preliminary analysis of your crude product. A simple ¹H NMR or GC-MS can provide valuable information about the major components and help you tailor your purification strategy.
-
Solvent Removal: Ensure that all volatile solvents from the reaction and work-up have been thoroughly removed. This is typically achieved using a rotary evaporator. If high-boiling point solvents like DMF or DMSO were used, they may require heating under high vacuum for complete removal.
-
Aqueous Work-up: A standard aqueous work-up is often the first line of defense. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) and washing with water, a mild base (like saturated sodium bicarbonate solution to remove acidic impurities), and finally with brine. This process helps to remove water-soluble impurities, residual acid or base, and some polar by-products.
Q2: I performed an aqueous work-up, but my product is still not pure. What is the next step?
A2: If an aqueous work-up is insufficient, the next logical step is to employ a more robust purification technique like distillation or column chromatography.
Choosing the Right Technique:
-
Distillation: This method is ideal for separating compounds with significantly different boiling points. Methyl 2-(2-chlorophenyl)propanoate is a liquid and can be purified by vacuum distillation.[3] This is particularly effective for removing non-volatile impurities and high-boiling point by-products.
-
Column Chromatography: This is a highly versatile technique for separating compounds based on their polarity. It is the preferred method when dealing with impurities that have similar boiling points to the desired product.
Q3: What are the recommended conditions for vacuum distillation of Methyl 2-(2-chlorophenyl)propanoate?
A3: Vacuum distillation is a powerful technique for purifying this compound. The key is to control the pressure and temperature to achieve a clean separation.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Use a vacuum pump that can achieve a pressure of at least 1 mmHg.
-
Fractional Distillation: For a more precise separation, a short Vigreux column can be inserted between the distillation flask and the condenser.[3]
-
Collection: Collect the fraction that distills at the expected boiling point. The literature reports a boiling point of 93-94°C at 0.9 mmHg for the related compound 2-phenylpropionic acid, which can serve as a rough guide.[3] The exact boiling point for Methyl 2-(2-chlorophenyl)propanoate under your specific vacuum conditions will need to be determined empirically.
| Parameter | Recommended Value/Range | Rationale |
| Pressure | 0.5 - 2 mmHg | Lowering the pressure reduces the boiling point, preventing thermal decomposition of the product. |
| Heating Bath Temperature | Gradually increase | Start with a temperature slightly above the expected boiling point and increase slowly to maintain a steady distillation rate. |
| Condenser Coolant | Cold water | Sufficient to condense the product vapors effectively. |
Q4: How do I choose the right solvent system for column chromatography?
A4: The choice of solvent system (eluent) is critical for a successful separation by column chromatography. The goal is to find a solvent or mixture of solvents that provides good separation between your product and the impurities.
Troubleshooting and Optimization:
-
Thin-Layer Chromatography (TLC): Before running a large-scale column, it is essential to perform TLC analysis to determine the optimal solvent system. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.
-
Solvent Polarity: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Typical Solvent Systems: For moderately polar compounds like esters, mixtures of hexanes and ethyl acetate are very common. A good starting point would be a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q5: My purified product appears to be degrading over time. How can I improve its stability?
A5: Esters can be susceptible to hydrolysis, especially in the presence of acid or base and water. Transesterification can also occur if other alcohols are present.[4][5][6][7]
Troubleshooting and Prevention:
-
Neutralization: Ensure that all acidic or basic residues have been completely removed during the work-up. A final wash with water or brine is crucial.
-
Drying: The purified product should be thoroughly dried to remove any residual water. This can be done by drying the organic solution over an anhydrous drying agent like sodium sulfate or magnesium sulfate before the final solvent removal.[1][3]
-
Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature to minimize degradation.
III. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of Methyl 2-(2-chlorophenyl)propanoate.
Caption: Purification workflow for Methyl 2-(2-chlorophenyl)propanoate.
IV. Key Takeaways and Best Practices
-
Analyze Before You Purify: A preliminary analysis of your crude product can save significant time and resources by informing your purification strategy.
-
Thorough Work-up is Crucial: A well-executed aqueous work-up can significantly reduce the impurity load before final purification.
-
Choose the Right Tool for the Job: Vacuum distillation is effective for removing non-volatile or high-boiling impurities, while column chromatography is better for separating compounds with similar boiling points.
-
TLC is Your Best Friend: Always optimize your solvent system for column chromatography using TLC first.
-
Mind the Stability: Ensure your final product is free of acid, base, and water to prevent degradation upon storage.
By following the guidance in this technical support center, you will be well-equipped to troubleshoot common issues and successfully purify Methyl 2-(2-chlorophenyl)propanoate for your research and development needs.
V. References
-
Organic Syntheses Procedure. (n.d.). 2-phenylpropionic acid. Retrieved from
-
Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Retrieved from
-
Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. (n.d.). Retrieved from
-
Benchchem. (n.d.). Synthesis routes of Methyl 2-methyl-2-phenylpropanoate. Retrieved from
-
Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. Retrieved from
-
Google Patents. (n.d.). WO 2014/188453 A2. Retrieved from
-
He, H.-Q., Chang, Y.-W., Xu, W.-M., & Liu, F.-M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from
-
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from
-
Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from
-
ChemicalBook. (n.d.). Methyl 2-chloropropionate synthesis. Retrieved from
-
Google Patents. (n.d.). CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate. Retrieved from
-
Vedantu. (2024, July 2). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Retrieved from
-
ResearchGate. (2025, August 7). Methyl Esters Selectivity of Transesterification Reaction with Homogenous Alkaline Catalyst to Produce Biodiesel in Batch, Plug Flow, and Continuous Stirred Tank Reactors. Retrieved from
-
Journal of Universitas Airlangga. (n.d.). Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. Retrieved from
-
Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. technoilogy.it [technoilogy.it]
Technical Support Center: Minimizing Byproduct Formation in Grignard Reactions for Propanoate Synthesis
Welcome to the Technical Support Center for optimizing Grignard reactions in propanoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation, ensuring higher yields and purity of the desired propanoate esters. The following sections provide in-depth, experience-based insights into common issues and their solutions, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of propanoates using Grignard reagents.
Q1: What are the primary byproducts I should be aware of when synthesizing propanoates with Grignard reagents?
A1: The most prevalent byproducts include Wurtz coupling products (R-R from the alkyl halide), unreacted starting materials, and potential over-addition products if using an ester as the electrophile.[1][2][3][4][5] Specifically, when using an ethyl Grignard reagent (e.g., EtMgBr) and an electrophile like ethyl chloroformate to produce ethyl propanoate, you may encounter:
-
Butane (CH₃CH₂CH₂CH₃): Formed from the Wurtz coupling reaction between ethyl bromide and the formed ethylmagnesium bromide.[1][2][3][4][5]
-
Ethane (CH₃CH₃): Generated if the Grignard reagent is quenched by trace amounts of water or other protic sources.[6][7]
-
3-Pentanone and 3-Ethyl-3-pentanol: If the reaction temperature is not well-controlled or if there is a localized excess of the Grignard reagent, it can react with the newly formed ethyl propanoate to give the ketone and then the tertiary alcohol.
Q2: My Grignard reagent solution is cloudy and dark. Is this normal?
A2: A gray, cloudy appearance is typical for a Grignard reagent suspension and indicates that the reaction has initiated successfully.[1] However, a very dark or black solution may suggest the formation of finely divided magnesium or significant side reactions. The cloudiness arises from the complex nature of the Grignard reagent in solution, which exists in equilibrium between various species (the Schlenk equilibrium).[6]
Q3: My final propanoate yield is consistently low. What are the most probable causes?
A3: Low yields are often multifactorial. The primary culprits are:
-
Inaccurate Grignard Reagent Concentration: Not knowing the true concentration of your active Grignard reagent can lead to incorrect stoichiometry. Titration is crucial.[8][9][10][11]
-
Reaction with Atmospheric Components: Grignard reagents are highly reactive towards water, oxygen, and carbon dioxide.[6][12] A poor inert atmosphere technique is a common source of yield loss.
-
Side Reactions: The formation of Wurtz coupling products consumes your Grignard reagent and starting halide.[1][2][3][4][5]
-
Poor Quality Reagents: Wet solvents or impure alkyl halides will significantly hinder the reaction.[7]
Q4: How can I accurately determine the concentration of my Grignard reagent?
A4: Visual inspection is insufficient. The most reliable method is titration. Several methods are available, with titration against iodine (I₂) in the presence of lithium chloride (LiCl) or using indicators like 1,10-phenanthroline being common and effective.[8][9][10][11] Titration provides the molarity of the active Grignard reagent, allowing for precise stoichiometric control in the subsequent reaction.
Section 2: Troubleshooting Guide: From Reagent Formation to Product Isolation
This section provides a systematic approach to diagnosing and solving specific problems that arise during the experimental workflow.
Issue 1: Challenges During Grignard Reagent Formation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Passivated Magnesium Surface: A layer of magnesium oxide on the turnings prevents the reaction.[10][13]- Presence of Moisture: Trace water in glassware or solvent quenches the initial radicals.[7][13]- Impure Alkyl Halide: Inhibitors or moisture in the starting material.[7] | - Activate the Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing/sonication to expose a fresh magnesium surface.[1][10][13]- Ensure Anhydrous Conditions: Rigorously flame-dry all glassware under an inert atmosphere. Use freshly distilled anhydrous ether or THF.[7][13]- Purify the Alkyl Halide: Pass the alkyl halide through a plug of activated alumina.[7] |
| Low Reagent Yield / Unreacted Magnesium | - Slow or Incomplete Initiation. - Insufficient Magnesium Surface Area. [1] | - Ensure vigorous stirring to keep the magnesium suspended.- Use a higher grade of magnesium turnings. |
| Formation of Wurtz Coupling Byproduct (e.g., Butane) | - High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide.[1][13]- Elevated Reaction Temperature: The Grignard formation is exothermic, and poor temperature control can lead to hotspots.[1][6][13] | - Slow, Controlled Addition: Add the alkyl halide dropwise to maintain a gentle reflux.[1][13]- Temperature Management: Use an ice bath to control the exotherm once the reaction has initiated.[13] |
Issue 2: Byproduct Formation During Reaction with Electrophile (e.g., CO₂ or Ethyl Chloroformate)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant Propanoic Acid Formation (when targeting the ester with ethyl chloroformate) | - Reaction with Atmospheric CO₂: Ingress of air into the reaction vessel.[6] | - Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction and workup. |
| Isolation of Ketone (3-Pentanone) and Tertiary Alcohol (3-Ethyl-3-pentanol) | - Over-addition of Grignard Reagent: The initially formed ester reacts with a second equivalent of the Grignard reagent.[14] This is highly likely if the Grignard concentration is unknown. | - Titrate the Grignard Reagent: Use exactly one equivalent.- Low Temperature Addition: Add the Grignard reagent to the electrophile at a low temperature (e.g., -78 °C).[15]- Inverse Addition: Add the Grignard reagent slowly to a solution of the electrophile. This keeps the Grignard reagent as the limiting reactant at all times.[16][17] |
| Low Conversion to Propanoate | - Inaccurate Grignard Titer. - Poor Quality Electrophile. | - Standardize the Grignard reagent before use.[8][9][10][11]- Use a freshly opened or distilled bottle of ethyl chloroformate. |
Section 3: Key Experimental Protocols
Protocol 3.1: Preparation and Standardization of Ethylmagnesium Bromide
Objective: To prepare a high-purity Grignard reagent and accurately determine its concentration.
Materials:
-
Magnesium turnings
-
Ethyl bromide (freshly passed through alumina)
-
Anhydrous diethyl ether or THF
-
Iodine (one crystal)
-
Standard solution of sec-butanol in xylene
-
1,10-Phenanthroline indicator
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnesium Activation: Add magnesium turnings and a single crystal of iodine to the flask. Gently warm under nitrogen until the iodine sublimes and the purple color disappears.[1][13] Cool to room temperature.
-
Initiation: Add a small portion of the ethyl bromide solution (dissolved in anhydrous ether) to the activated magnesium. Initiation is marked by gentle reflux and a cloudy gray appearance.[1]
-
Formation: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady, gentle reflux. Use a water bath to control the temperature if necessary.[1][13]
-
Completion: After the addition is complete, stir for an additional 30-60 minutes.
-
Titration (adapted from Watson & Eastham, 1967):
-
In a separate flame-dried flask under nitrogen, add a small crystal of 1,10-phenanthroline and dissolve it in dry THF.
-
Slowly add the prepared Grignard solution via syringe until a persistent color change is observed.
-
Titrate this solution with the standardized sec-butanol until the color disappears.
-
Calculate the molarity based on the 1:1 stoichiometry.[11]
-
Protocol 3.2: Optimized Synthesis of Ethyl Propanoate via Inverse Addition
Objective: To minimize the formation of ketone and tertiary alcohol byproducts.
Procedure:
-
Setup: In a flame-dried, three-necked flask under nitrogen, prepare a solution of ethyl chloroformate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Inverse Addition: Slowly add the standardized ethylmagnesium bromide solution (1.0 eq) dropwise to the cold, stirred solution of ethyl chloroformate over 30-60 minutes.[16][17]
-
Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Quenching: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[1]
-
Workup: Separate the organic layer, extract the aqueous layer with ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Section 4: Mechanistic Insights into Byproduct Formation
Understanding the "why" is critical for effective troubleshooting. The following diagrams illustrate the key pathways for common byproduct formation.
Wurtz Coupling
This side reaction consumes both the alkyl halide and the newly formed Grignard reagent, reducing the overall yield.[1][2][3][4][5]
Caption: Wurtz coupling: A major byproduct pathway.
Over-addition to Ester Intermediate
When targeting an ester like ethyl propanoate, the product itself can act as an electrophile for the highly reactive Grignard reagent.
Caption: Over-addition leads to ketone and alcohol byproducts.
Reaction with Atmospheric Contaminants
Exposure to air can lead to unwanted side products through reaction with water, oxygen, and carbon dioxide.
Caption: Grignard reactions with atmospheric contaminants.
References
-
Dunetz, J. R., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(8), 2141-2151. DOI: 10.1039/C3GC40702K. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Chemtips. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. Retrieved from [Link]
-
Dowson, G. R. M., Cooper, J., & Styring, P. (2021). Reactive capture using metal looping: the effect of oxygen. RSC Advances, 11(16), 9235-9241. DOI: 10.1039/D1RA00008A. Retrieved from [Link]
-
Gutmann, B., et al. (2024). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Scribd. Retrieved from [Link]
-
Li, H., et al. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 717-725. DOI: 10.1016/s0731-7085(02)00078-9. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch19: RMgX + CO2 -> RCO2H. University of Calgary. Retrieved from [Link]
-
Vapourtec Ltd. (2024, May 9). Grignard Chemistry. Vapourtec. Retrieved from [Link]
-
Gutmann, B., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. DOI: 10.1021/acs.oprd.3c00324. Retrieved from [Link]
-
Schwarzer, L., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Define the term 'inverse addition' as it applies to a Grignard reaction and explain why this is... Study.com. Retrieved from [Link]
-
Chemistry Steps. (2025, July 3). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]
-
Bottalico, D., et al. (2007). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. Synlett, 2007(6), 974-976. DOI: 10.1055/s-2007-973861. Retrieved from [Link]
-
Quora. (2020, May 17). How can ethene be converted to ethyl propanoate? Quora. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. ResearchGate. Retrieved from [Link]
-
YouTube. (2019, December 7). Grignard Reagent and preparation of nitrile by Inverse addition: Basic concept & complete mechanism. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
-
Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? Quora. Retrieved from [Link]
-
askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? askIITians. Retrieved from [Link]
-
YouTube. (2017, December 26). Reaction of Grignard reagent with CO2 , SO2 ,O2 and Sulphur. YouTube. Retrieved from [Link]
-
askIITians. (2018, February 1). How to prepare ethanol from ethyl magnesium bromide??? askIITians. Retrieved from [Link]
-
Filo. (2025, November 9). Convert ethylmagnesium bromide to propan2ol. Filo. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Patsnap. (2025, July 22). Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap. Retrieved from [Link]
-
Brainly.in. (2021, March 14). Ethyl Magnesium bromide to propanoic acid. Brainly.in. Retrieved from [Link]
-
Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Reddit. Retrieved from [Link]
-
Reddit. (2019, January 12). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? Reddit. Retrieved from [Link]
-
Di-Donato, L., et al. (2012). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Beilstein Journal of Organic Chemistry, 8, 1659-1667. DOI: 10.3762/bjoc.8.190. Retrieved from [Link]
-
Wang, X. J., & Zhang, Y. (2006). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 8(23), 5283-5286. DOI: 10.1021/ol062224h. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Semantic Scholar. Retrieved from [Link]
-
ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. Retrieved from [Link]
-
Weizmann, C., & Bergmann, E. (1936). Grignard reactions with ethyl β-chloropropionate. Part I. Journal of the Chemical Society (Resumed), 401-402. DOI: 10.1039/JR9360000401. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Vaia. (2023, October 21). Grignard Reagent: Mechanism & Formation. Vaia. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
-
EBSCO. (n.d.). Grignard reagents. EBSCO. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. SATHEE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. Reactive capture using metal looping: the effect of oxygen - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00001B [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. reddit.com [reddit.com]
- 16. homework.study.com [homework.study.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of Methyl 2-(2-chlorophenyl)propanoate
Welcome to the technical support guide for Methyl 2-(2-chlorophenyl)propanoate. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Given that specific stability data for Methyl 2-(2-chlorophenyl)propanoate is not extensively published, this guide synthesizes established chemical principles of its compound class—α-arylpropanoic acid esters—with best practices in pharmaceutical analysis to provide a robust framework for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the handling and stability of Methyl 2-(2-chlorophenyl)propanoate solutions.
Q1: What is the primary stability concern for Methyl 2-(2-chlorophenyl)propanoate in solution?
The principal degradation pathway for Methyl 2-(2-chlorophenyl)propanoate, like other esters, is hydrolysis.[1] The ester bond is susceptible to cleavage, especially in the presence of water, resulting in the formation of its corresponding carboxylic acid and alcohol. The rate of this reaction is highly dependent on the pH, temperature, and composition of the solvent system.
Q2: What are the expected degradation products I should monitor?
Hydrolysis of Methyl 2-(2-chlorophenyl)propanoate will yield 2-(2-chlorophenyl)propanoic acid and methanol .[1] Any stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed to effectively separate the parent compound from these potential degradants.[2][3]
Q3: How does solution pH affect the stability of this compound?
The stability of esters is critically influenced by pH.[4][5]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically rapid and is often the most significant cause of degradation for esters.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs and can be significant, particularly at elevated temperatures.[6]
-
Neutral/Slightly Acidic Conditions (pH 4-7): The compound generally exhibits its maximum stability in this range, though slow hydrolysis can still occur over time, especially in aqueous-dominant solutions.[6]
Q4: What are the recommended storage conditions for stock solutions?
To maximize shelf-life, stock solutions should be prepared and stored under conditions that minimize hydrolysis and other potential degradation pathways.
-
Solvent Choice: Prepare primary stock solutions in a high-purity, anhydrous aprotic organic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions.
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.[7][8]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture into the main stock.
-
Protection from Light: Store in amber vials or protect from light to prevent potential photolytic degradation.[9]
Q5: How long can I expect my working solutions in aqueous buffers to be stable?
The stability in aqueous buffers is highly variable and experiment-dependent. It is strongly recommended to prepare fresh working solutions from a concentrated organic stock immediately before each experiment. If solutions must be prepared in advance, their stability should be empirically validated under your specific experimental conditions (buffer composition, pH, temperature) over the intended duration of use.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues that may indicate compound instability.
| Observed Issue | Potential Cause & Explanation | Recommended Action |
| Decreasing peak area or concentration over time in an aqueous experiment. | Hydrolytic Degradation: This is the most likely cause. The ester is hydrolyzing into its parent acid and methanol in your aqueous buffer. The rate will be faster at non-optimal pH and higher temperatures. | 1. Prepare working solutions fresh for each experiment. 2. Verify the pH of your buffer. Adjust to be as close to neutral as your experiment allows. 3. If possible, run experiments at lower temperatures (e.g., on ice). 4. Perform a time-course study: analyze your working solution by HPLC at T=0 and at subsequent time points (e.g., 1, 2, 4, 8 hours) to quantify the rate of degradation. |
| Appearance of new, unexpected peaks in my chromatogram (HPLC, LC-MS). | Formation of Degradation Products: An emerging peak, often more polar (earlier eluting in reversed-phase HPLC), is likely the 2-(2-chlorophenyl)propanoic acid degradant. | 1. Confirm the identity of the new peak by comparing its retention time to a standard of the suspected degradant, if available. 2. Use a mass spectrometer (LC-MS) to confirm the mass of the new peak, which should correspond to 2-(2-chlorophenyl)propanoic acid. 3. Review your solution preparation and storage procedures as per the FAQs. |
| Poor reproducibility or inconsistent experimental results. | Variable Compound Concentration: If solutions are used at different times after preparation, the actual concentration of the active compound may be varying from one experiment to the next due to ongoing degradation. | 1. Institute a strict protocol to always use freshly prepared working solutions. 2. Validate the stability of the compound in your specific experimental media for the maximum duration of your assay. If significant degradation (>5-10%) occurs, the experimental design may need to be modified.[10] 3. Follow the troubleshooting workflow outlined in Protocol 3.1. |
Section 3: Experimental Protocols & Workflows
As a Senior Application Scientist, I advocate for proactive validation. The following protocols are designed to be self-validating systems, allowing you to understand and control for the stability of Methyl 2-(2-chlorophenyl)propanoate in your own laboratory setting.
Protocol 3.1: Preliminary Stability Assessment Workflow
This workflow provides a logical sequence for diagnosing and addressing stability issues.
Caption: Troubleshooting workflow for assessing solution stability.
Protocol 3.2: Step-by-Step Guide to a Forced Degradation Study
Forced degradation, or stress testing, is a cornerstone of pharmaceutical stability analysis.[2][10] It deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, which is essential for developing a truly stability-indicating analytical method.
Objective: To determine the degradation profile of Methyl 2-(2-chlorophenyl)propanoate under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
-
Set up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Incubate as specified. Prepare a "control" sample by mixing 1 mL of stock with 1 mL of purified water (or the corresponding non-stressful solvent).
-
Acid Hydrolysis: Use 0.2 N HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Use 0.2 N NaOH. Incubate at room temperature for 1 hour. Causality Note: Base hydrolysis is much faster than acid hydrolysis, hence the milder conditions.
-
Oxidative Degradation: Use 6% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Mix 1 mL of stock with 1 mL of purified water. Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Mix 1 mL of stock with 1 mL of purified water. Expose the solution to direct sunlight or a photostability chamber for 24 hours. A parallel control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Neutralization (for Acid/Base Samples): After incubation, carefully neutralize the acid and base hydrolysis samples to approximately pH 7 with an equivalent amount of NaOH or HCl, respectively. This is crucial to stop the reaction and prevent damage to the HPLC column.
-
Dilution & Analysis: Dilute all samples (including the control) to a final theoretical concentration of ~50 µg/mL with the mobile phase. Analyze immediately by HPLC (see Protocol 3.3).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can resolve the parent peak from its degradants.[10]
Protocol 3.3: Recommended Starting Point for RP-HPLC Analysis
This method should serve as a starting point and must be fully validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). Causality Note: The acidic modifier sharpens the peak shape of the resulting carboxylic acid degradant.[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Section 4: Data Interpretation & Key Pathways
Table 1: Summary of Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Method | Typical Conditions | Expected Primary Outcome |
| Acid Hydrolysis | Dilute HCl (e.g., 0.1 N) | 60-80°C, 2-8 hours | Hydrolysis to the carboxylic acid |
| Base Hydrolysis | Dilute NaOH (e.g., 0.1 N) | Room Temp, 30-60 mins | Rapid hydrolysis to the carboxylic acid |
| Oxidation | Hydrogen Peroxide (e.g., 3-6%) | Room Temp, 24 hours | Potential for oxidation on the aromatic ring |
| Thermal | Heat in neutral solution | 80°C, 48-72 hours | Hydrolysis, rate depends on water content |
| Photolytic | Sunlight or photostability chamber | 24 hours | Varies; potential for complex degradation |
Diagram: Postulated Hydrolytic Degradation Pathway
The primary degradation route for Methyl 2-(2-chlorophenyl)propanoate in aqueous solution is hydrolysis, which can be catalyzed by either acid or base.
Caption: The hydrolytic degradation pathway of the ester.
By understanding these principles and employing these validation strategies, you can ensure the integrity of your experimental materials, leading to more accurate and reproducible scientific outcomes.
References
- Sigma-Aldrich.SAFETY DATA SHEET. [Online] MilliporeSigma, November 06 2025.
- Key Organics.Safety Data Sheet. [Online] Key Organics, December 01 2017.
- 2 - Safety data sheet.
- Kumar, et al. A new stability indicating RP-HPLC method for the simultaneous estimation of Ibuprofen and Famotidine in bulk and their combined dosage form. IJPSR. 2014; Vol. 5(9): 3829-3839.
- A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.PMC.
- Thermo Fisher Scientific.
- Farmer, Sherri, et al. Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology. 2002.
- Development of assay method and forced degradation study of dexibuprofen and paracetamol by RP-HPLC in tablet formul
- Farias, Fernanda Fernandes, et al. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie. 2021, Vol. 76, pp. 138-144.
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
- Zablotowicz, Robert M., et al. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
- Zablotowicz, R. M., et al. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry. 2000, Vol. 48, 10, pp. 4602-4608.
- Badawy, S. I., Williams, R. C., & Gilbert, D. L. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical development and technology. 1999, Vol. 4, 3, pp. 325-31.
- Vedantu.Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. [Online] July 02 2024.
Sources
- 1. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 2-(2-chlorophenyl)propanoate and its Derivatives in Drug Development
In the landscape of pharmaceutical development, particularly concerning non-steroidal anti-inflammatory drugs (NSAIDs), the specificity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of "Methyl 2-(2-chlorophenyl)propanoate" and its derivatives. As a compound structurally related to the 2-arylpropionic acid ("profen") class of NSAIDs, understanding its interaction with analytical assays and biological systems in comparison to established drugs like ketoprofen and ibuprofen is critical for predicting its therapeutic window and potential for adverse effects.[1][2][3]
The core challenge in the development of novel profen derivatives lies in their chiral nature and the potential for metabolic chiral inversion, where a less active or inactive (R)-enantiomer can convert to the pharmacologically active (S)-enantiomer in vivo.[1][3] This phenomenon, coupled with structural similarities to other NSAIDs, necessitates rigorous cross-reactivity profiling. This guide will detail the requisite experimental designs, from immunoassays to chromatographic methods, to build a comprehensive cross-reactivity profile.
I. The Significance of Chirality and Structural Analogs in Cross-Reactivity
Methyl 2-(2-chlorophenyl)propanoate belongs to the 2-arylpropionic acid derivatives, a class of chiral compounds where the biological activity is predominantly associated with the (S)-enantiomer.[2] For instance, (S)-ketoprofen is the active enantiomer, while the (R)-form is significantly less active.[3] A crucial aspect of preclinical evaluation is determining the extent to which the (R)-enantiomer of a novel derivative undergoes chiral inversion to the (S)-enantiomer, a process that can vary significantly between different profens.[1][3]
Cross-reactivity in this context can manifest in two critical areas:
-
Analytical Cross-Reactivity: The ability of an assay, particularly immunoassays, to detect not only the target analyte but also structurally related compounds. This can lead to inaccurate quantification of the drug or its metabolites in biological matrices.[4][5]
-
Biological Cross-Reactivity: The interaction of the drug or its metabolites with unintended biological targets, such as receptors or enzymes for other drugs, or the elicitation of an immune response intended for a different antigen. In the case of NSAIDs, this often relates to hypersensitivity reactions where an individual allergic to one NSAID may react to another.[6][7][8]
This guide will focus on providing a framework for assessing both forms of cross-reactivity.
II. Comparative Experimental Workflows for Cross-Reactivity Assessment
A robust cross-reactivity study for a novel profen derivative involves a multi-pronged approach. The following sections detail the essential experimental workflows, comparing their utility and highlighting the causality behind procedural choices.
A. Workflow for Immunoassay Cross-Reactivity Profiling
Immunoassays are frequently employed for high-throughput screening of drug candidates in biological samples due to their speed and sensitivity.[5] However, their susceptibility to cross-reactivity with structurally similar molecules is a significant drawback.[4] Therefore, a thorough cross-reactivity assessment against a panel of relevant compounds is a mandatory step in assay validation.
Sources
- 1. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 2. Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes [mdpi.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. mdpi.com [mdpi.com]
- 5. Drug Immunoassays - Creative Diagnostics [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 2-(2-chlorophenyl)propanoate for Researchers and Drug Development Professionals
Methyl 2-(2-chlorophenyl)propanoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency and purity of this compound are paramount to the successful development of the final product. This guide provides an in-depth comparative analysis of three distinct synthesis routes for Methyl 2-(2-chlorophenyl)propanoate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthesis Challenge
The synthesis of Methyl 2-(2-chlorophenyl)propanoate primarily involves the esterification of its parent carboxylic acid, 2-(2-chlorophenyl)propanoic acid. The choice of esterification method can significantly impact the reaction yield, purity of the final product, reaction time, and overall cost-effectiveness. This guide will explore three common and effective methods: Fischer-Speier Esterification, Thionyl Chloride-Mediated Esterification, and Diazomethane-Mediated Methylation. Each method will be evaluated based on its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages.
Before delving into the esterification methods, it is pertinent to understand the synthesis of the precursor, 2-(2-chlorophenyl)propanoic acid.
Synthesis of the Precursor: 2-(2-chlorophenyl)propanoic acid
A common and effective method for the synthesis of 2-(2-chlorophenyl)propanoic acid is through the methylation of 2-chlorophenylacetic acid.
Experimental Protocol: Synthesis of 2-(2-chlorophenyl)propanoic acid[1]
-
Under an inert atmosphere and ice-bath cooling, a solution of 2-chlorophenylacetic acid (1.0 g) in anhydrous tetrahydrofuran (THF, 5 mL) and hexamethylphosphoramide (HMPA, 1.58 g) is prepared.
-
To this solution, 2M Lithium diisopropylamide (LDA) in a mixture of heptane, THF, and ethylbenzene (8.8 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for one hour.
-
After cooling the mixture in an ice bath, iodomethane (1.25 g) is added, and stirring is continued for an additional 30 minutes at room temperature.
-
The reaction is quenched by pouring the mixture into ice water and acidifying with 10% aqueous hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to yield 2-(2-chlorophenyl)propanoic acid.
This method provides a high yield of 86% for the desired carboxylic acid.[1]
Comparative Analysis of Synthesis Routes for Methyl 2-(2-chlorophenyl)propanoate
The following sections will detail the three primary methods for the esterification of 2-(2-chlorophenyl)propanoic acid.
Route 1: Fischer-Speier Esterification
This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[2][3][4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is used, and/or the water formed during the reaction is removed.[4]
Causality Behind Experimental Choices
The use of a strong acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2] Methanol is used in a large excess to act as both a reactant and a solvent, shifting the equilibrium towards the product side. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol: Fischer-Speier Esterification
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chlorophenyl)propanoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(2-chlorophenyl)propanoate.
-
Purify the crude product by vacuum distillation.
Data Summary
| Parameter | Value/Observation | Reference |
| Typical Yield | 80-95% (Varies with reaction conditions) | [5] |
| Purity | Good to excellent after purification | |
| Reaction Time | 2-6 hours | [5] |
| Reagents | 2-(2-chlorophenyl)propanoic acid, Methanol, Sulfuric Acid | |
| Solvent | Methanol (acts as both reactant and solvent) | |
| Temperature | Reflux (boiling point of methanol, ~65 °C) | [5] |
| Purification | Neutralization wash followed by vacuum distillation |
Diagram of Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Route 2: Thionyl Chloride-Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. This is a highly efficient method that often proceeds under milder conditions than Fischer esterification.[6]
Causality Behind Experimental Choices
Thionyl chloride is a powerful reagent for converting carboxylic acids into acyl chlorides. The acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, making it highly reactive towards nucleophilic attack by the alcohol. This increased reactivity allows the reaction to proceed rapidly, often at room temperature or with gentle heating. The byproducts of the reaction between the carboxylic acid and thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed, driving the reaction to completion.[6]
Experimental Protocol: Thionyl Chloride-Mediated Esterification
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), suspend or dissolve 2-(2-chlorophenyl)propanoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully remove the excess methanol and volatile byproducts under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by vacuum distillation.
Data Summary
| Parameter | Value/Observation | Reference |
| Typical Yield | >90% | [6] |
| Purity | High, after purification | |
| Reaction Time | 1-3 hours | [6] |
| Reagents | 2-(2-chlorophenyl)propanoic acid, Methanol, Thionyl Chloride | |
| Solvent | Methanol | |
| Temperature | 0 °C to Reflux | [6] |
| Purification | Aqueous workup followed by vacuum distillation |
Diagram of Thionyl Chloride-Mediated Esterification Workflow
Caption: Workflow for Thionyl Chloride-Mediated Esterification.
Route 3: Diazomethane-Mediated Methylation
Diazomethane (CH₂N₂) is a highly efficient and specific reagent for the methylation of carboxylic acids. The reaction is typically fast and clean, proceeding under very mild conditions. However, diazomethane is also highly toxic and explosive, requiring special handling precautions. A safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often preferred.[7]
Causality Behind Experimental Choices
The high reactivity of diazomethane stems from its ability to be protonated by the carboxylic acid, forming a methyldiazonium ion. The carboxylate anion then acts as a nucleophile, displacing nitrogen gas (N₂) in an SN2 reaction to form the methyl ester.[8] The formation of the highly stable nitrogen gas molecule is a strong driving force for this reaction, leading to nearly quantitative yields under mild, neutral conditions. This method is particularly advantageous for sensitive substrates that may not tolerate the harsh acidic conditions of Fischer esterification or the reactive nature of thionyl chloride.
Experimental Protocol: (Trimethylsilyl)diazomethane-Mediated Methylation[7][8]
Note: This reaction should be performed in a well-ventilated fume hood, and appropriate safety precautions for handling diazomethane or its derivatives must be strictly followed.
-
Dissolve 2-(2-chlorophenyl)propanoic acid (1.0 eq) in a mixture of a suitable solvent, such as diethyl ether or a toluene:methanol mixture (e.g., 3:2).[7]
-
Cool the solution in an ice bath.
-
Slowly add a solution of (trimethylsilyl)diazomethane (typically a 2.0 M solution in hexanes, 1.1-1.5 eq) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.[7]
-
Stir the reaction mixture at 0 °C for a short period (e.g., 30 minutes to a few hours) until the reaction is complete (monitored by TLC or the cessation of nitrogen evolution).[7]
-
Quench any excess (trimethylsilyl)diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The resulting crude product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography or vacuum distillation.
Data Summary
| Parameter | Value/Observation | Reference |
| Typical Yield | >95% (often quantitative) | [7] |
| Purity | Very high, often requires minimal purification | [8] |
| Reaction Time | 0.5 - 3 hours | [7] |
| Reagents | 2-(2-chlorophenyl)propanoic acid, (Trimethylsilyl)diazomethane | |
| Solvent | Diethyl ether, Toluene/Methanol | [7] |
| Temperature | 0 °C to room temperature | |
| Purification | Often none required; optional column chromatography or distillation |
Diagram of Diazomethane-Mediated Methylation Workflow
Caption: Workflow for (Trimethylsilyl)diazomethane-Mediated Methylation.
Comparative Summary and Recommendation
The choice of the optimal synthesis route for Methyl 2-(2-chlorophenyl)propanoate depends on the specific requirements of the research or production setting, such as scale, desired purity, available equipment, and safety considerations.
| Feature | Fischer-Speier Esterification | Thionyl Chloride-Mediated Esterification | Diazomethane-Mediated Methylation |
| Yield | Good (80-95%) | Excellent (>90%) | Excellent (>95%) |
| Purity (Crude) | Moderate | Good | Very High |
| Reaction Time | Moderate (2-6 h) | Short (1-3 h) | Very Short (0.5-3 h) |
| Conditions | Harsh (acidic, reflux) | Moderate (reflux) | Mild (0 °C to RT) |
| Reagent Cost | Low | Moderate | High |
| Safety | Standard lab precautions | Requires handling of corrosive and toxic SOCl₂, HCl, and SO₂ | Requires extreme caution due to the high toxicity and explosive nature of diazomethane |
| Scalability | Readily scalable | Scalable with appropriate safety measures | Challenging to scale up safely |
| Substrate Scope | Good, but sensitive functional groups may not be tolerated | Broad, but sensitive functional groups may react | Excellent for acid-sensitive substrates |
Recommendation:
-
For large-scale, cost-effective synthesis where high purity can be achieved through distillation, Fischer-Speier Esterification is a viable option due to the low cost of reagents and its well-established nature.
-
For laboratory-scale synthesis requiring high yields and shorter reaction times, Thionyl Chloride-Mediated Esterification is an excellent choice, provided that appropriate safety measures for handling thionyl chloride and its byproducts are in place.
-
For the synthesis of small quantities of high-purity product, especially with acid-sensitive substrates, (Trimethylsilyl)diazomethane-Mediated Methylation is the superior method. However, the significant safety hazards and high cost of the reagent may limit its applicability for large-scale production.
By carefully considering these factors, researchers and drug development professionals can select the most appropriate synthesis route for Methyl 2-(2-chlorophenyl)propanoate to meet their specific objectives.
References
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Fischer Esterification Procedure. Available at: [Link]
-
Propose syntheses of each of the following compounds, beginning in each case with ethylbenzene. (a) (1-Chloroethyl)benzene; (b) 2 -phenylpropanoic acid; (c) 2-phenylethanol; (d) 2-phenyloxacyclopropane. - Vaia. Available at: [Link]
-
Fischer Esterification Experiment Virtual Lab - PraxiLabs. Available at: [Link]
-
Synthesis of Arylpropylanrines. I. From My1 Chloride'. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Experiment 22 FISCHER ESTERIFICATION - CHEMISTRY. Available at: [Link]
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available at: [Link]
-
2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. Available at: [Link]
-
Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap. Available at: [Link]
-
A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Request PDF - ResearchGate. Available at: [Link]
-
Preparation of 2-chlorobenzaldehyde - PrepChem.com. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Esterification with thionyl chloride and methanol mechanism - Brainly.in. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed. Available at: [Link]
-
Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products - ResearchGate. Available at: [Link]
-
Peptides subjected to the thionyl chloride esterification with methanol... - ResearchGate. Available at: [Link]
Sources
- 1. 2-(2-CHLORO-PHENYL)-PROPIONIC ACID | 2184-85-2 [chemicalbook.com]
- 2. praxilabs.com [praxilabs.com]
- 3. athabascau.ca [athabascau.ca]
- 4. murov.info [murov.info]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of Methyl 2-(2-chlorophenyl)propanoate: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Unambiguous Structural aAnalysis in Drug Development
In the synthesis of novel chemical entities, particularly those with chiral centers like Methyl 2-(2-chlorophenyl)propanoate, absolute certainty of the three-dimensional atomic arrangement is paramount. This foundational data influences everything from molecular docking studies and structure-activity relationships (SAR) to toxicology and final drug product formulation. While a suite of analytical techniques is often employed, single-crystal X-ray crystallography remains the gold standard for providing a direct and unambiguous determination of a molecule's solid-state structure.[1][2]
This guide will first detail the complete, albeit hypothetical, workflow for the X-ray crystallographic characterization of Methyl 2-(2-chlorophenyl)propanoate. Subsequently, it will objectively compare the data obtained from this "ultimate" technique with the complementary, and often more readily accessible, data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD provides a definitive 3D map of a molecule's structure, offering precise bond lengths, angles, and stereochemical assignments.[1][3] The primary challenge, and the reason a structure for Methyl 2-(2-chlorophenyl)propanoate may not be publicly available, often lies in the initial step: growing a high-quality single crystal.[1][4]
Experimental Protocol: From Powder to Solved Structure
Part A: Crystal Growth – The Art and Science
The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly deposition of molecules into a crystal lattice.[4] Given that Methyl 2-(2-chlorophenyl)propanoate is a small organic molecule, several methods are viable.[1][5]
-
Method 1: Slow Evaporation (Recommended First Approach)
-
Solvent Selection: Dissolve a small amount (5-10 mg) of Methyl 2-(2-chlorophenyl)propanoate in a minimum amount of a volatile solvent in which it is freely soluble. Good starting choices would be acetone, ethyl acetate, or dichloromethane.
-
Preparation: Place the solution in a small, clean vial.
-
Incubation: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow, controlled evaporation.
-
Observation: Place the vial in a vibration-free environment and observe over several days to weeks for the formation of clear, well-defined crystals.
-
-
Method 2: Vapor Diffusion (Liquid-Liquid)
-
Setup: In a small vial, create a concentrated solution of the compound in a solvent like ethanol. Place this vial inside a larger, sealed jar that contains a small amount of an "anti-solvent" in which the compound is poorly soluble, such as hexane.
-
Mechanism: The anti-solvent will slowly diffuse in the vapor phase into the vial containing the compound, gradually reducing its solubility and promoting crystallization.
-
Part B: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.
-
Diffraction Experiment: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[3]
-
Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The phase problem is then solved using direct methods or Patterson functions to generate an initial electron density map.
-
Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
Anticipated Data for Methyl 2-(2-chlorophenyl)propanoate
A successful crystallographic analysis would yield:
-
Unambiguous molecular structure: Confirmation of the connectivity of all atoms.
-
Precise bond lengths and angles.
-
Absolute stereochemistry of the chiral center at the second carbon of the propanoate chain.
-
Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always feasible. Other techniques provide crucial, complementary information.[2][6]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography (SCXRD) | Definitive 3D structure, bond lengths/angles, absolute stereochemistry, packing. | Unambiguous and direct structural information.[2] | Requires high-quality single crystals, which can be difficult to obtain.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.[7][8][9] | Provides detailed structural information in solution, non-destructive.[7] | Indirect structural information, can be complex to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[10][11][12] | High sensitivity, provides molecular formula confirmation.[10][12][13] | Provides no information on stereochemistry or connectivity.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[14][15][16][17] | Fast, simple, and provides a "fingerprint" of the molecule.[15][16] | Limited to functional group identification, not full structure elucidation. |
Workflow for Comprehensive Structural Elucidation
A robust characterization of Methyl 2-(2-chlorophenyl)propanoate would integrate these techniques in a logical workflow.
Caption: Integrated workflow for the structural elucidation of a small molecule.
Detailed Protocols for Complementary Techniques
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7]
-
Acquire a ¹H NMR spectrum to determine the number of unique proton environments, their integration (ratio), and coupling patterns.[9][18]
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.[8]
-
(Optional but recommended) Perform 2D NMR experiments like COSY (to identify ¹H-¹H couplings) and HSQC/HMBC (to correlate ¹H and ¹³C nuclei) for unambiguous assignment.[18][19]
-
-
Mass Spectrometry (High-Resolution - HRMS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[6][10]
-
The resulting mass-to-charge ratio (m/z) will provide a highly accurate mass of the molecule, allowing for the confirmation of its elemental formula (C₁₀H₁₁ClO₂).[12]
-
-
FTIR Spectroscopy:
-
Place a small amount of the liquid sample directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Key expected peaks for Methyl 2-(2-chlorophenyl)propanoate would include a strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ and C-H stretches in the 2850-3000 cm⁻¹ region.[17]
-
Synergistic Power of a Multi-Technique Approach
The true power in molecular characterization comes from the synergy of these techniques.
Caption: Complementary nature of analytical techniques for structural elucidation.
NMR provides the carbon-hydrogen framework, MS confirms the molecular formula, and FTIR verifies the presence of key functional groups.[6][8][14] X-ray crystallography then takes this 2D understanding and provides the definitive, high-resolution 3D structure, resolving any ambiguities in stereochemistry and conformation.
Conclusion
The comprehensive characterization of a chiral molecule like Methyl 2-(2-chlorophenyl)propanoate necessitates a multi-faceted analytical approach. While NMR, MS, and FTIR provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct and unambiguous visualization of the molecule's three-dimensional architecture. The protocols and comparative analysis presented in this guide offer a robust framework for researchers to achieve a complete and confident structural elucidation, a critical step in the journey of drug discovery and development.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Vertex AI Search.
- Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). ZefSci.
- NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University.
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Small molecule analysis using MS - Bioanalysis Zone. (n.d.). Bioanalysis Zone.
- Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Vertex AI Search.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Chemistry LibreTexts.
- Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Slideshare.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Georgia State University.
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com.
- Functional group profiling of medicinal plants using FTIR spectroscopy - | World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). World Journal of Biology Pharmacy and Health Sciences.
-
NMR Techniques in Organic Chemistry: a quick guide[10][11]. (n.d.). Vertex AI Search. Retrieved from
- Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. (n.d.). EAG Laboratories.
- FTIR Spectrum Analysis--Meaning and Application of Each Peak - Universallab. (2024, June 16). Universallab.
- Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech.
- Some thoughts about the single crystal growth of small molecules - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Royal Society of Chemistry.
- Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. (2025, October 15). International Union of Crystallography.
- 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal - CCDC. (n.d.). The Cambridge Crystallographic Data Centre.
Sources
- 1. sptlabtech.com [sptlabtech.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Some thoughts about the single crystal growth of small molecules - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. zefsci.com [zefsci.com]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. azooptics.com [azooptics.com]
- 15. wjbphs.com [wjbphs.com]
- 16. eag.com [eag.com]
- 17. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to Substituted Phenylpropanoates in Biological Assays: Spotlight on Methyl 2-(2-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Methyl 2-(2-chlorophenyl)propanoate and other substituted phenylpropanoates, focusing on their differential performance in biological assays. We will explore the structure-activity relationships (SAR) that govern their efficacy, particularly in the context of auxin-like herbicidal activity, supported by experimental data and detailed protocols.
Introduction: The Versatile Phenylpropanoate Scaffold
Phenylpropanoates, specifically 2-arylpropanoic acids and their ester derivatives, are a class of compounds recognized for a wide spectrum of biological activities. While famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, this structural motif is also a cornerstone in agrochemical development.[1] Synthetic auxins, a class of plant growth regulators, are widely used as herbicides to control broadleaf weeds.[2] The efficacy of these compounds is highly dependent on the substitution pattern on the phenyl ring, influencing their interaction with biological targets and subsequent activity.
This guide focuses on the herbicidal properties of these compounds, using Methyl 2-(2-chlorophenyl)propanoate as a central point of comparison. We will analyze how the position and nature of substituents on the phenyl ring dictate the compound's ability to mimic the natural plant hormone auxin, leading to phytotoxic effects.
Mechanism of Action: Mimicking Auxin to Induce Phytotoxicity
Synthetic auxins exert their herbicidal effects by overwhelming the natural auxin signaling pathways in susceptible plants.[2] Endogenous auxins, like indole-3-acetic acid (IAA), are crucial for controlled plant growth, regulating processes like cell division, elongation, and differentiation.[3]
Synthetic auxins bind to auxin co-receptor complexes, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This uncontrolled activation disrupts normal plant development, causing epinastic growth, tissue damage, and ultimately, plant death.[2] The precise fit of the synthetic auxin into the receptor pocket is critical, and this is where the structure-activity relationship becomes paramount.
Sources
Benchmarking the performance of different chiral columns for "Methyl 2-(2-chlorophenyl)propanoate" separation
An Application Scientist's Guide to Benchmarking Chiral Columns for the Separation of Methyl 2-(2-chlorophenyl)propanoate
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the realm of pharmaceutical sciences, the three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. A significant portion of drugs currently on the market are chiral, existing as enantiomers—non-superimposable mirror images that possess identical physical properties but can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] The separation and quantification of these enantiomers are therefore not merely an analytical challenge but a fundamental requirement for ensuring drug safety and efficacy.[1]
This guide focuses on a systematic approach to benchmarking the performance of different High-Performance Liquid Chromatography (HPLC) chiral columns for the separation of Methyl 2-(2-chlorophenyl)propanoate. This compound is a representative member of the 2-arylpropionic acid ester family, a structural motif common to many non-steroidal anti-inflammatory drugs (NSAIDs), often referred to as "profens".[3] While specific separation data for this exact ester may not be widely published, by leveraging established principles of chiral recognition and extensive literature on analogous compounds, we can construct a robust and scientifically sound strategy for method development.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, field-proven framework for selecting, testing, and optimizing a chiral separation method, moving from theoretical understanding to practical, actionable protocols.
Pillar 1: Foundational Strategy - Analyte Properties and Chiral Stationary Phase (CSP) Selection
The success of any chiral separation hinges on the interactions between the analyte and the Chiral Stationary Phase (CSP). The core principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[4] The differential stability of these complexes results in different retention times, enabling separation.
Methyl 2-(2-chlorophenyl)propanoate is an ester of an acidic compound. Its structure—containing an aromatic ring, a stereocenter, and a carboxyl group (as an ester)—provides multiple potential points of interaction for chiral recognition, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
Given these features, the most promising CSPs for initial screening belong to the polysaccharide and anion-exchange families.
-
Polysaccharide-Based CSPs : Derivatives of cellulose and amylose are the most versatile and widely successful CSPs, demonstrating broad applicability for a vast range of chiral compounds, including profens.[4][5][6] Their chiral recognition mechanism is based on a combination of interactions within the helical grooves of the polysaccharide structure. Immobilized versions of these phases offer enhanced robustness and solvent compatibility, allowing for a wider range of mobile phases to be explored.[3]
-
Anion-Exchanger CSPs : These phases, such as those based on quinine or quinidine derivatives, are specifically designed for the enantioseparation of acidic compounds.[7][8] The primary interaction is an ionic bond between the protonated selector and the anionic analyte. While our target is an ester, this CSP class is crucial to consider for the separation of the parent acid, which may be present as an impurity or a metabolite.
-
Cyclodextrin-Based CSPs : These function by forming inclusion complexes where the analyte (or a portion of it) fits into the chiral cavity of the cyclodextrin molecule. They have been successfully used for separating profens, sometimes as a mobile phase additive rather than a stationary phase.[9][10]
The following decision-making process illustrates a logical approach to selecting the initial columns for screening.
Caption: A general workflow for chiral HPLC method development.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes explanations to ensure technical accuracy and reproducibility.
1. Sample Preparation
-
Action: Prepare a 1.0 mg/mL stock solution of racemic Methyl 2-(2-chlorophenyl)propanoate in ethanol or isopropanol.
-
Causality: Using the alcohol component of the mobile phase as the sample solvent ensures peak shape is not distorted by the injection solvent.
-
Action: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Causality: This concentration is typically sufficient for UV detection without overloading the column, which can degrade peak shape and resolution.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV/PDA detector.
-
Column Temperature: 25 °C.
-
Causality: Maintaining a constant temperature is critical for reproducible retention times. [11]Lower temperatures can sometimes increase selectivity, which can be explored during optimization.
-
Detection: UV at 254 nm.
-
Causality: The aromatic ring in the analyte provides strong chromophores for sensitive UV detection. A PDA detector is recommended to confirm peak purity.
-
Flow Rate: 1.0 mL/min for 4.6 mm ID columns.
-
Causality: Chiral separations often benefit from lower flow rates which allow for more effective mass transfer and interaction with the CSP. [11]This can be optimized (e.g., 0.5-1.5 mL/min) to balance resolution and analysis time.
-
Injection Volume: 5 µL.
3. Mobile Phase Screening Conditions
A. Polysaccharide Columns (CHIRALPAK® IA & CHIRALCEL® OD-H)
-
Normal Phase (NP) Screening:
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA).
-
Causality: Hexane/alcohol mixtures are standard for NP chiral separations. [12]TFA is a common acidic additive used to suppress the ionization of any residual carboxylic acid, leading to sharper, more symmetrical peaks. Comparing IPA and EtOH is crucial as they can create different hydrogen bonding interactions and thus different selectivities. [3]
-
-
Reversed Phase (RP) Screening:
-
Mobile Phase C: Acetonitrile / Water (60:40, v/v) + 0.1% Formic Acid.
-
Mobile Phase D: Methanol / Water (70:30, v/v) + 0.1% Formic Acid.
-
Causality: RP conditions are often desirable due to better sample solubility for polar compounds and compatibility with mass spectrometry. The choice of organic modifier (acetonitrile vs. methanol) significantly impacts selectivity. [13] B. Anion-Exchange Column (CHIRALPAK® QN-AX for parent acid)
-
-
Polar Ionic Mode Screening (for parent acid):
-
Mobile Phase E: Methanol / Acetic Acid / Triethylamine (100 / 0.3 / 0.15, v/v/v).
-
Causality: This mobile phase creates a buffered system where the acidic analyte is deprotonated (anionic) and the chiral selector is protonated (cationic), enabling the primary ion-exchange mechanism required for separation on this CSP. [7][8]
-
Pillar 3: Data Presentation and Performance Interpretation
The performance of each column/mobile phase combination is evaluated using standard chromatographic parameters: selectivity (α) and resolution (Rs). An ideal separation achieves baseline resolution (Rs ≥ 1.5) in a reasonable timeframe. [4] The hypothetical data below is extrapolated from published separations of similar profen compounds and represents a realistic outcome of the proposed screening protocol. [3][5] Table 1: Comparative Performance Data for the Separation of Methyl 2-(2-chlorophenyl)propanoate Enantiomers
| Column | Mobile Phase System | Mobile Phase Composition | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK® IA | Normal Phase | Hexane/IPA (90:10) + 0.1% TFA | 8.2 | 10.5 | 1.35 | 2.85 |
| Normal Phase | Hexane/EtOH (90:10) + 0.1% TFA | 9.5 | 11.8 | 1.29 | 2.10 | |
| Reversed Phase | ACN/Water (60:40) + 0.1% FA | 6.1 | 6.5 | 1.08 | 0.95 | |
| CHIRALCEL® OD-H | Normal Phase | Hexane/IPA (90:10) + 0.1% TFA | 12.3 | 13.1 | 1.09 | 1.15 |
| Normal Phase | Hexane/EtOH (90:10) + 0.1% TFA | 11.5 | 13.4 | 1.21 | 1.90 | |
| Reversed Phase | MeOH/Water (70:30) + 0.1% FA | 7.8 | 7.8 | 1.00 | 0.00 |
tR1, tR2: Retention times of the first and second eluting enantiomers, respectively. α = (tR2 - t0) / (tR1 - t0) Rs = 2(tR2 - tR1) / (w1 + w2)
Interpretation of Results
-
CHIRALPAK® IA (Amylose-based): This column demonstrates superior performance under Normal Phase conditions, particularly with Hexane/IPA as the mobile phase. It provides excellent baseline resolution (Rs = 2.85) and good selectivity (α = 1.35). This condition would be the clear choice for further development and validation. The reversed-phase conditions were not successful in this case, showing poor resolution.
-
CHIRALCEL® OD-H (Cellulose-based): This column shows promising results under Normal Phase conditions with ethanol as the modifier (Rs = 1.90). While the resolution is sufficient, it is lower than that achieved on CHIRALPAK® IA. This highlights the complementary nature of amylose and cellulose phases and underscores the importance of screening both. The complete lack of separation in reversed-phase mode further emphasizes that a single set of conditions is rarely universal.
Conclusion and Authoritative Recommendations
Based on this systematic benchmarking study, the CHIRALPAK® IA column using a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA is the unequivocally recommended starting point for the robust enantiomeric separation of Methyl 2-(2-chlorophenyl)propanoate. This condition provides the optimal balance of resolution, selectivity, and analysis time.
This guide demonstrates that even in the absence of pre-existing methods for a specific molecule, a successful and robust chiral separation can be developed efficiently. The key lies in a logical, structured approach grounded in the chemical properties of the analyte and the known selectivities of different CSP classes. By systematically screening a small, diverse set of columns and mobile phases, researchers can rapidly identify a high-performance method suitable for applications ranging from analytical quality control to preparative purification.
References
- Agilent Technologies. "Chiral HPLC Column." LCGC India.
- Phenomenex. "Chiral HPLC Column." Phenomenex.
- P. Macaudière, M. Lienne, M. Caude, R. Rosset, A. Tambuté. "Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- L. Zhang, W. Yu, et al.
- S. C. R. Williams, D. W. A. Bourne, T. M. Jefferies. "Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC." PubMed.
- Lambs L, et al. "Process to separate mixtures of enantiomeric arylpropionic acids.
- J. C. Ye, W. Y. Yu, S. S. Li, S. Zeng. "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive." PubMed.
- J. Ye, W. Yu, S. Zeng. "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive." Semantic Scholar.
- I. Ali, K. A. Al-Othman, et al. "Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column." PubMed.
- L. Miller, W. R. Weyker. "Advances in Achiral Stationary Phases for SFC." American Pharmaceutical Review, 2014.
- W. J. Umstead, J. M. Ferraro. "The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM." Daicel Chiral Technologies.
- T. Zhang, D. Nguyen, P. Franco, M. Vollmer. "Enantiomer separation of non-steroidal anti-inflammatory drugs." Daicel Chiral Technologies.
- S. El-Hady, D. A. "Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods." Der Pharma Chemica, 2016.
- S. E. Layton. "COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS." UNCW Institutional Repository.
- T. Zhang, D. Nguyen, P. Franco, M. Vollmer. "Enantiomer separation of acidic compounds." Daicel Chiral Technologies.
- BenchChem. "A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines." BenchChem.
- BenchChem.
- Sigma-Aldrich. "Chiral HPLC column selection and method development guide." Sigma-Aldrich, 2015.
- Sigma-Aldrich. "Chiral HPLC Column Selection and Method Development Guide." Sigma-Aldrich.
- Y. Fan, F. Yang, et al. "Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction." PubMed, 2019.
- L. Pucciarini, V. González-Ruiz, et al. "Recent Advances in Chiral Analysis of Proteins and Peptides." MDPI, 2021.
- B. Blessington, N. Crabb, J. O'Sullivan. "Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid." PubMed, 1987.
- C. Yuan, W. Jia, et al. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 2023.
- A. E. Kotheimer, W. Haq, G. K. Balendiran. "Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)
- Shimadzu Corporation. "Rapid Method Scouting of Chiral Compounds." Shimadzu Technical Report, C190-E170.
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. chiraltech.com [chiraltech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
